molecular formula C21H25ClN2O4 B600798 Levocetirizine N-oxide CAS No. 442863-80-1

Levocetirizine N-oxide

Katalognummer: B600798
CAS-Nummer: 442863-80-1
Molekulargewicht: 404.9
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Levocetirizine N-Oxide, with the CAS number 442863-80-1, is a significant pharmaceutical impurity and a known metabolite (designated as Metabolite M3) of the active pharmaceutical ingredient (API) Levocetirizine, which is a third-generation non-sedative antihistamine used to treat allergic rhinitis and chronic urticaria . This compound is chemically defined as (R)-1-(2-(carboxymethoxy)ethyl)-4-((4-chlorophenyl)(phenyl)methyl)piperazine 1-oxide and has a molecular formula of C21H25ClN2O4 and a molecular weight of 404.89 g/mol . As a well-characterized impurity and degradation product, this compound serves as an essential Reference Standard for analytical purposes . Its primary research applications are in Analytical Method Development (AMD), Method Validation (AMV), and Quality Control (QC) activities during the commercial production and regulatory submission (e.g., Abbreviated New Drug Application or ANDA) of Levocetirizine dihydrochloride . Using this high-purity standard ensures accurate identification and quantification of the N-oxide impurity in the final drug substance, which is critical for maintaining product safety, efficacy, and compliance with stringent regulatory guidelines. Traceability to pharmacopeial standards (such as USP or EP) can be established based on feasibility, further supporting its use in a GMP environment . The product is offered with a comprehensive Certificate of Analysis (CoA) to guarantee its identity, purity, and quality for your research needs . This product is intended for research use only and is strictly not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]-1-oxidopiperazin-1-ium-1-yl]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)23-10-12-24(27,13-11-23)14-15-28-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDOUUOLLFEMJQ-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[N+](CCN1[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442863-80-1
Record name Levocetirizine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442863801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEVOCETIRIZINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3937I0I7JC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacokinetics of Levocetirizine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Levocetirizine and its N-oxide Metabolite

Levocetirizine, the active R-enantiomer of cetirizine, is a potent and selective second-generation H1-receptor antagonist widely prescribed for the management of allergic conditions.[1][2][3] Its favorable pharmacokinetic profile, characterized by rapid absorption and limited metabolism, contributes to its clinical efficacy and safety.[4] While levocetirizine is primarily excreted unchanged in the urine, a small fraction of the dose undergoes metabolism via several pathways, including N-oxidation, leading to the formation of Levocetirizine N-oxide.[4][5]

Understanding the pharmacokinetic properties of metabolites is a critical aspect of drug development, as these entities can contribute to the overall efficacy and safety profile of the parent drug. This technical guide provides a comprehensive framework for the in vitro characterization of this compound, offering researchers and drug development professionals a detailed roadmap for assessing its absorption, metabolism, and distribution properties. While specific experimental data for this metabolite is not extensively available in the public domain, this guide presents established methodologies and best practices to enable its thorough investigation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting in vitro pharmacokinetic studies.

PropertyValueSource
Molecular Formula C21H25ClN2O4
Molecular Weight 404.9 g/mol
IUPAC Name 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]-1-oxidopiperazin-1-ium-1-yl]ethoxy]acetic acid
CAS Number 442863-80-1

Note: Additional experimentally determined properties such as pKa and LogP/D would be invaluable for a complete profile.

Synthesis and Purification of this compound

The availability of a pure analytical standard of this compound is a prerequisite for conducting the in vitro studies outlined in this guide. While various synthetic routes for levocetirizine and its intermediates have been described, the specific synthesis of the N-oxide metabolite may require a targeted approach.[6][7][8][9] A plausible synthetic strategy involves the controlled oxidation of the piperazine nitrogen of levocetirizine.

Hypothetical Synthesis Workflow:

cluster_synthesis Synthesis of this compound cluster_purification Purification and Characterization Levocetirizine Levocetirizine Reaction Controlled Oxidation in an appropriate solvent Levocetirizine->Reaction Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA or H2O2) Oxidizing_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purity_Analysis Purity Assessment (HPLC) Characterization->Purity_Analysis Pure_Standard Pure Levocetiririzine N-oxide (>95% purity) Purity_Analysis->Pure_Standard

Caption: A conceptual workflow for the synthesis and purification of this compound.

In Vitro Permeability Assessment using Caco-2 Cell Monolayers

The Caco-2 cell permeability assay is the gold standard for predicting intestinal drug absorption in vitro.[10][11][12][13] This model utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Experimental Protocol
  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Bidirectional Permeability Assay:

    • The apparent permeability coefficient (Papp) is determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

    • This compound is added to the donor chamber (apical or basolateral) at a relevant concentration (e.g., 10 µM).

    • Samples are collected from the receiver chamber at predetermined time points (e.g., 30, 60, 90, and 120 minutes).

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated LC-MS/MS method.[14][15][16][17][18]

  • Data Analysis: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux of the compound across the monolayer.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the compound in the donor chamber.

  • Efflux Ratio Calculation: The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.

Workflow for Caco-2 Permeability Assay:

Cell_Seeding Seed Caco-2 cells on Transwell® inserts Differentiation Culture for 21-25 days to form a monolayer Cell_Seeding->Differentiation Integrity_Check Measure TEER and Lucifer yellow permeability Differentiation->Integrity_Check Permeability_Assay Perform bidirectional permeability assay with This compound Integrity_Check->Permeability_Assay If monolayer is intact Sample_Collection Collect samples from receiver chamber Permeability_Assay->Sample_Collection LCMS_Analysis Quantify this compound by LC-MS/MS Sample_Collection->LCMS_Analysis Data_Analysis Calculate Papp and Efflux Ratio LCMS_Analysis->Data_Analysis

Caption: A step-by-step workflow of the Caco-2 permeability assay.

Expected Data Presentation:

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
This compound[Experimental Value][Experimental Value][Calculated Value][High/Moderate/Low]
Propranolol (High Permeability Control)>10>10~1High
Atenolol (Low Permeability Control)<1<1~1Low
Digoxin (P-gp Substrate Control)<1>10>10Low (efflux)

In Vitro Metabolic Stability Assessment

Metabolic stability assays using human liver microsomes (HLM) are crucial for determining the intrinsic clearance of a compound and predicting its hepatic metabolism.[19][20][21][22]

Experimental Protocol
  • Incubation: this compound (typically at 1 µM) is incubated with pooled HLM (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The remaining concentration of this compound is quantified by a validated LC-MS/MS method.

  • Data Analysis:

    • The natural logarithm of the percentage of this compound remaining is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)

Workflow for Metabolic Stability Assay:

Incubation_Setup Prepare incubation mixture: This compound, HLM, and buffer Initiate_Reaction Add NADPH-regenerating system and incubate at 37°C Incubation_Setup->Initiate_Reaction Time_Sampling Collect aliquots at multiple time points Initiate_Reaction->Time_Sampling Quench_Reaction Terminate reaction with cold acetonitrile + IS Time_Sampling->Quench_Reaction Sample_Processing Centrifuge and collect supernatant Quench_Reaction->Sample_Processing LCMS_Analysis Quantify remaining This compound Sample_Processing->LCMS_Analysis Data_Analysis Calculate t½ and CLint LCMS_Analysis->Data_Analysis

Caption: A workflow for determining the metabolic stability of this compound.

Expected Data Presentation:

CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Stability Class
This compound[Experimental Value][Calculated Value][High/Moderate/Low]
Verapamil (High Clearance Control)< 10> 100Low
Diazepam (Moderate Clearance Control)10 - 6010 - 100Moderate
Warfarin (Low Clearance Control)> 60< 10High
Enzyme Phenotyping: Identifying the Metabolic Pathway

While N-oxidation is a known metabolic pathway for levocetirizine, the specific enzymes responsible, particularly for the N-oxide metabolite itself, warrant investigation. Flavin-containing monooxygenases (FMOs) are key enzymes in the N-oxidation of many xenobiotics.[23][24][25][26][27] Cytochrome P450 (CYP) enzymes can also be involved.

To elucidate the enzymatic pathway, the metabolic stability assay can be repeated in the presence of specific chemical inhibitors or by using recombinant enzymes.

Plasma Protein Binding Assessment

The extent of binding to plasma proteins significantly influences the distribution and availability of a drug or metabolite to its target sites.[28][29][30][31][32] Equilibrium dialysis is a widely accepted method for determining the fraction of a compound that is unbound in plasma.

Experimental Protocol
  • Apparatus Setup: A multi-well equilibrium dialysis apparatus (e.g., RED device) with a semi-permeable membrane (typically with a molecular weight cut-off of 8-12 kDa) is used.

  • Sample Preparation: Pooled human plasma is spiked with this compound at a clinically relevant concentration.

  • Dialysis: The spiked plasma is added to one chamber of the dialysis unit, and a phosphate buffer (pH 7.4) is added to the other chamber.

  • Equilibration: The apparatus is incubated at 37°C with gentle shaking for a sufficient duration (typically 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sample Collection: Aliquots are collected from both the plasma and buffer chambers.

  • Matrix Matching: The buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to ensure identical matrix composition for analysis.

  • LC-MS/MS Analysis: The concentrations of this compound in the matrix-matched samples are determined by a validated LC-MS/MS method.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is calculated as (1 - fu) * 100.

Workflow for Plasma Protein Binding Assay:

Spike_Plasma Spike human plasma with This compound Dialysis_Setup Add spiked plasma and buffer to equilibrium dialysis device Spike_Plasma->Dialysis_Setup Equilibration Incubate at 37°C until equilibrium is reached Dialysis_Setup->Equilibration Sample_Collection Collect aliquots from plasma and buffer chambers Equilibration->Sample_Collection Matrix_Matching Perform matrix matching of samples Sample_Collection->Matrix_Matching LCMS_Analysis Quantify this compound by LC-MS/MS Matrix_Matching->LCMS_Analysis Data_Analysis Calculate fraction unbound (fu) and % protein binding LCMS_Analysis->Data_Analysis

Caption: A workflow for determining the plasma protein binding of this compound.

Expected Data Presentation:

CompoundFraction Unbound (fu)% Plasma Protein Binding
This compound[Experimental Value][Calculated Value]
Warfarin (High Binding Control)< 0.05> 95%
Metoprolol (Low Binding Control)> 0.8< 20%

Conclusion and Implications for Drug Development

A thorough in vitro pharmacokinetic characterization of this compound is essential for a comprehensive understanding of the disposition of levocetirizine. The data generated from the assays described in this guide will provide valuable insights into the potential for this metabolite to be absorbed, metabolized, and distributed in the body. This information is critical for assessing its potential contribution to the overall pharmacological and toxicological profile of levocetirizine and for informing clinical drug-drug interaction studies. By following the robust methodologies outlined herein, researchers can ensure the generation of high-quality, reliable data to support the continued safe and effective use of this important anti-allergic medication.

References

  • Formulation and characterization of oral rapid disintegrating tablets of levocetirizine. (n.d.). SciSpace. Retrieved January 31, 2026, from [Link]

  • Levocetirizine Dihydrochloride-Loaded Chitosan Nanoparticles: Formulation and In Vitro Evaluation. (2021). AAPS PharmSciTech, 22(1), 2. [Link]

  • Takahashi, H., et al. (2020). Levocetirizine Oral Disintegrating Tablet: A Randomized Open-Label Crossover Bioequivalence Study in Healthy Japanese Volunteers. Clinical Pharmacology in Drug Development, 9(3), 369-376. [Link]

  • Novel process for preparing highly pure levocetirizine and salts thereof. (2009).
  • Levocetirizine dihydrochloride granule and preparation and detection methods thereof. (2011).
  • Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved January 31, 2026, from [Link]

  • Process for the preparation of levocetirizine and intermediates thereof. (2011).
  • Formulation Development and Characterization of Effervescent Tablets along with Levocetirizine Dihydrochloride. (2021). ResearchGate. [Link]

  • This compound. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Plasma Protein Binding Equilibrium Dialysis for Human, Rat and Mouse Plasma. (2021). protocols.io. [Link]

  • Rendic, S., & Guengerich, F. P. (2021). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. Archives of Toxicology, 95(1), 1-32. [Link]

  • Arayne, M. S., Sultana, N., & Naz, A. (2009). Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 17(4), 263-268.
  • Microsomal Stability. (n.d.). Evotec. Retrieved January 31, 2026, from [Link]

  • Processes for the synthesis of levocetirizine and intermediates for use therein. (2009).
  • Determination of Levocetirizine in Human Plasma by LC-MS-MS: Validation and Application in a Pharmacokinetic Study. (2015). ResearchGate. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved January 31, 2026, from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2021). ResearchGate. [Link]

  • In Vitro Inhibition of Histamine Release Behavior of Cetirizine Intercalated into Zn/Al- and Mg/Al-Layered Double Hydroxides. (2014). MDPI. [Link]

  • Ruttanawalai, P., et al. (2015). Determination of Levocetirizine in Human Plasma by LC-MS-MS: Validation and Application in a Pharmacokinetic Study. Pharma Nueva.
  • Physicochemical, Pharmacological and Pharmacokinetic Properties of the Zwitterionic Antihistamines Cetirizine and Levocetirizine. (2008). ResearchGate. [Link]

  • N- and S-Oxidation Model of the Flavin-containing Monooxygenases. (n.d.). Optibrium. Retrieved January 31, 2026, from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved January 31, 2026, from [Link]

  • van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 2(2), 175-185. [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Ruttanawalai, P., et al. (2015). Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study. Journal of Chromatographic Science, 53(8), 1333-1340. [Link]

  • In vitro studies of the interaction between cetirizine and H2 receptor antagonists using spectrophotometry and reversed-phase high-performance liquid chromatography. (2010). ResearchGate. [Link]

  • Hydrolysis of the products and synthesis of the levocetirizine diarylmethylamine intermediate. (2012). ResearchGate. [Link]

  • The Role of Flavin-Containing Monooxygenase in the N-oxidation of the Pyrrolizidine Alkaloid Senecionine. (1982). PubMed. [Link]

  • Protein Binding by Equilibrium Dialysis. (2012). Bio-protocol. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. (2006). ResearchGate. [Link]

  • Effect of antihistamine-containing syrup on salivary metabolites: an in vitro and in vivo study. (2013). SciELO. [Link]

  • Endogenous Roles of Mammalian Flavin-Containing Monooxygenases. (2017). MDPI. [Link]

  • In vitro effects of cetirizine and histamine on human neutrophil function. (1987). PubMed. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Bio-protocol. [Link]

  • Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. (2024). Analytical Methods, 16(36), 5133-5140. [Link]

  • Levocetirizine. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Plasma Protein Binding Assay. (n.d.). BioIVT. Retrieved January 31, 2026, from [Link]

  • Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity. (2010). European Journal of Clinical Pharmacology, 66(3), 257-265. [Link]

Sources

A Comprehensive Technical Guide to Levocetirizine N-oxide: Physicochemical Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This technical guide provides an in-depth analysis of Levocetirizine N-oxide, a critical process-related impurity and metabolite of the potent second-generation antihistamine, Levocetirizine. For researchers, scientists, and drug development professionals, understanding the physicochemical properties and behavior of such impurities is paramount for ensuring drug safety, efficacy, and regulatory compliance. This document details the core identification parameters, including the CAS number and molecular weight, and offers expert insights into its synthesis and state-of-the-art analytical methodologies for its quantification. The protocols and workflows described herein are designed to be self-validating, reflecting field-proven best practices in pharmaceutical analysis and development.

Introduction: The Significance of this compound in Pharmaceutical Quality

Levocetirizine, the active (R)-enantiomer of cetirizine, is a highly selective histamine H1 receptor inverse agonist widely prescribed for allergic conditions.[1] During its synthesis, formulation, or metabolic processing, impurities can arise. This compound is one such derivative, formed by the oxidation of the tertiary nitrogen atom in the piperazine ring.[2] As a known impurity, its presence in the active pharmaceutical ingredient (API) or final drug product must be strictly monitored and controlled within pharmacopeial limits. The identification, synthesis of a reference standard, and development of robust analytical methods are therefore crucial activities in the lifecycle of Levocetirizine development and manufacturing.[3][4]

Physicochemical Characterization and Core Identifiers

The unambiguous identification of any chemical entity begins with its fundamental properties and registration numbers. This compound is registered and characterized by the following key parameters.

ParameterValueReference
CAS Number 442863-80-1[5][6][7]
Molecular Weight 404.89 g/mol [3][5][8]
Molecular Formula C21H25ClN2O4[5][6][7]
IUPAC Name (R)-[2-[4-(4-Chlorophenyl)phenylmethyl]-1-oxido-1-piperazinyl]ethoxy]acetic Acid[5][9]
Common Synonyms (R)-Cetirizine N-Oxide; Levocetirizine Impurity 44[7][10]
Physical Form White to Off-White Solid[10]
Solubility Slightly soluble in DMSO and Methanol[10]

Synthesis and Mechanistic Considerations

The formation of this compound is a direct consequence of the chemical reactivity of the piperazine ring in Levocetirizine. The tertiary amine nitrogen is susceptible to oxidation, a reaction that can occur both in vivo as a metabolic pathway and in vitro during manufacturing if oxidizing agents or conditions are present.

Causality in Synthesis: The controlled synthesis of this compound is essential for producing a high-purity reference standard. This standard is indispensable for the validation of analytical methods used in quality control. The most direct and common laboratory method involves the N-oxidation of Levocetirizine using a suitable oxidizing agent. The choice of a mild and selective oxidant like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) is critical to prevent over-oxidation or degradation of the parent molecule.

G cluster_workflow Synthetic Workflow for this compound start Levocetirizine (Starting Material) process Oxidation Reaction - Solvent: Dichloromethane - Oxidant: m-CPBA or H2O2 - Controlled Temperature (0-25°C) start->process 1. Dissolution workup Reaction Quench & Work-up - Quench excess oxidant - Liquid-liquid extraction process->workup 2. Reaction Monitoring (TLC/HPLC) purify Purification - Column Chromatography or - Recrystallization workup->purify 3. Isolation of Crude Product end_product This compound (High-Purity Reference Standard) purify->end_product 4. Final Product Isolation

Caption: Synthetic workflow for this compound production.

Experimental Protocol: Laboratory-Scale Synthesis
  • Dissolution: Dissolve Levocetirizine (1 equivalent) in a suitable organic solvent, such as dichloromethane or ethyl acetate, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This is a critical step to control the exothermic nature of the oxidation reaction and minimize side-product formation.

  • Oxidant Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents) dissolved in the same solvent to the cooled Levocetirizine solution over 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium sulfite.

  • Extraction & Isolation: Separate the organic layer. Wash it sequentially with an aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the high-purity reference material.

Analytical Methodologies for Quantification

A robust, validated analytical method is required to accurately quantify this compound in pharmaceutical samples. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and reliable technique for this purpose.[11] For higher sensitivity and confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[12]

Trustworthiness Through System Validation: The reliability of any analytical result hinges on a validated system. Before sample analysis, a system suitability test (SST) must be performed. This involves injecting a standard solution to verify that the chromatographic system (e.g., column, mobile phase, instrument) is performing adequately. Key SST parameters include retention time reproducibility, peak asymmetry (tailing factor), and resolution between the impurity peak and the main API peak.

G cluster_workflow HPLC Analytical Workflow for Impurity Profiling prep Sample & Standard Preparation - Accurately weigh samples - Dissolve in diluent sst System Suitability Test (SST) - Inject Reference Standard - Verify Resolution, Tailing Factor prep->sst 1. Prepare Solutions hplc HPLC System - Column: C18 - Mobile Phase Gradient - UV Detector analysis Sample Analysis - Inject Blank, Standard, and Samples sst->analysis 2. Validate System (If Pass) data Data Processing & Calculation - Integrate peak areas - Calculate % Impurity analysis->data 3. Acquire Chromatograms report Final Report - Results vs. Specification data->report 4. Quantify Results

Caption: Standard analytical workflow for HPLC-based impurity testing.

Experimental Protocol: RP-HPLC Method for Impurity Profiling
  • Diluent Preparation: Prepare a suitable diluent, typically a mixture of water and acetonitrile, in which both Levocetirizine and its N-oxide are stable and soluble.

  • Standard Solution Preparation: Accurately weigh a small quantity of this compound reference standard and dissolve it in the diluent to a known concentration (e.g., 1 µg/mL).

  • Sample Solution Preparation: Accurately weigh the Levocetirizine API or powdered tablets and dissolve in the diluent to achieve a high concentration of the main component (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    Parameter Typical Value
    Column C18, 250 mm x 4.6 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Flow Rate 1.0 mL/min
    Gradient A time-based gradient from low to high %B to elute all components.
    Column Temp. 30 °C
    Injection Vol. 10 µL

    | Detector | UV at 230 nm |

  • Analysis Sequence: Inject the diluent (as a blank), followed by the standard solution (for identification and system suitability), and then the sample solutions.

  • Calculation: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the amount of the impurity as a percentage relative to the Levocetirizine peak area using the following formula:

    % Impurity = (Area of N-oxide Peak / Area of Levocetirizine Peak) x 100%

    (Note: This calculation assumes a relative response factor of 1.0. For higher accuracy, a response factor should be experimentally determined and applied.)

Conclusion

This compound is a well-characterized and critical impurity in the manufacturing and metabolism of Levocetirizine. Its fundamental identifiers, the CAS Number 442863-80-1 and Molecular Weight 404.89 g/mol , provide the basis for all further scientific investigation.[5][8] A thorough understanding of its synthesis allows for the generation of reference materials, while robust analytical methods, primarily RP-HPLC, ensure that its levels can be effectively controlled in the final drug product. This comprehensive approach is fundamental to guaranteeing the quality, safety, and regulatory compliance of Levocetirizine-based medicines.

References

  • Title: this compound | CAS 442863-80-1 Source: Veeprho URL: [Link]

  • Title: this compound | C21H25ClN2O4 | CID 29975673 Source: PubChem URL: [Link]

  • Title: this compound | molsyns.com Source: Molsyns Research URL: [Link]

  • Title: this compound Source: Global Substance Registration System (GSRS) URL: [Link]

  • Title: CAS No : 442863-80-1 | Product Name : this compound Source: Pharmaffiliates URL: [Link]

  • Title: Oxidimetric determination of Cetirizine and Levocetirizine in tablets using Oxone Source: Research Journal of Pharmacy and Technology (RJPT) URL: [Link]

  • Title: Levocetirizine preparation method and levocetirizine dihydrochloride preparation method Source: Google Patents URL
  • Title: Methods of Determination of Levocetirizine Dihydrochloride: A Review Source: ResearchGate URL: [Link]

  • Title: A process for the preparation of (-)-1-[(4-chlorophenyl)-phenylmethyl]piperazine Source: ResearchGate URL: [Link]

  • Title: Levocetirizine Oral Disintegrating Tablet: A Randomized Open-Label Crossover Bioequivalence Study in Healthy Japanese Volunteers Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis method for levorotatory citirizine dihydrochloride Source: Patsnap URL: [Link]

  • Title: Levocetirizine-impurities Source: Pharmaffiliates URL: [Link]

Sources

Comprehensive Technical Guide: Formation, Characterization, and Control of Levocetirizine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Levocetirizine dihydrochloride formulations, the emergence of Levocetirizine N-oxide (CAS 442863-80-1) represents a critical stability challenge. As a third-generation non-sedating H1-antagonist, Levocetirizine is chemically robust, yet its piperazine moiety renders it susceptible to oxidative degradation. This guide provides a mechanistic analysis of N-oxide formation, detailing the specific interaction between the active pharmaceutical ingredient (API) and peroxide-laden excipients (e.g., PEG, Povidone). It outlines a self-validating protocol for synthesizing the N-oxide reference standard and establishes a robust LC-MS control strategy compliant with ICH Q3A/B guidelines.

Mechanistic Pathways of Formation

The Chemical Trigger

Levocetirizine contains two nitrogen atoms within its piperazine ring. The nitrogen atom distal to the chlorobenzhydryl group (N4, bearing the ethoxyacetic acid side chain) is the primary site of oxidation. This regioselectivity is governed by steric accessibility and electron density.

The formation of this compound is rarely spontaneous under ambient conditions; it is driven by oxidative stress , primarily from reactive oxygen species (ROS) or peroxides present in pharmaceutical excipients.

The "Trojan Horse" Effect of Excipients

Common excipients such as Polyethylene Glycol (PEG) and Polyvinylpyrrolidone (PVP) often contain trace levels of hydroperoxides (


) initiated by auto-oxidation during their manufacturing or storage. When formulated with Levocetirizine, these peroxides act as oxygen donors.

Reaction Pathway:

  • Initiation: Excipient impurities (peroxides) undergo homolytic or heterolytic cleavage.

  • Nucleophilic Attack: The lone pair of the piperazine nitrogen (N4) attacks the electrophilic oxygen of the peroxide.

  • Stabilization: The transition state collapses to release the alcohol (

    
    ) and form the coordinate covalent N-O bond, resulting in this compound.
    

Levocetirizine_Oxidation cluster_conditions Catalytic Factors Levo Levocetirizine (Tertiary Amine) Complex Transition State (Nucleophilic Attack) Levo->Complex N4 Lone Pair Donation Excipient Excipient Impurities (Hydroperoxides ROOH) Excipient->Complex Electrophilic Oxygen N_Oxide This compound (Impurity) Complex->N_Oxide Oxidation Byproduct Alcohol Byproduct (ROH) Complex->Byproduct Elimination Temp Heat (>40°C) Temp->Complex Metal Trace Metals (Fe2+, Cu2+) Metal->Excipient Radical Initiation

Figure 1: Mechanistic pathway of this compound formation driven by excipient-derived hydroperoxides.

Experimental Protocol: Synthesis of Reference Standard

To accurately quantify this impurity, researchers must synthesize and characterize a high-purity reference standard. The following protocol utilizes controlled oxidation with Hydrogen Peroxide (


), preferred over 

-CPBA for easier purification of the polar product.
Reagents & Equipment
  • Substrate: Levocetirizine Dihydrochloride (>99% purity).

  • Oxidant: Hydrogen Peroxide (30% w/v aqueous solution).

  • Solvent: Methanol (HPLC Grade).

  • Quenching Agent: Sodium Bisulfite (

    
    ).
    
  • Analysis: HPLC-PDA and LC-MS.

Step-by-Step Synthesis Workflow
StepActionScientific Rationale
1. Solubilization Dissolve 1.0 g (2.16 mmol) of Levocetirizine 2HCl in 20 mL Methanol. Stir until clear.Methanol ensures solubility of both the salt form of the drug and the polar N-oxide product.
2. Oxidation Add 2.0 mL of 30%

dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 6–12 hours.
Controlled addition at low temp prevents over-oxidation (e.g., N,N-dioxide or cleavage). Excess peroxide drives the equilibrium forward.
3. Monitoring Monitor by HPLC every 2 hours. Look for a peak at RRT ~1.1–1.2 (method dependent) or distinct mass shift (+16 Da).Reaction is complete when starting material is <5%. Prolonged exposure may degrade the ethoxy acid chain.
4. Quenching Add 10%

solution (5 mL) and stir for 15 mins. Test with starch-iodide paper to ensure no active peroxide remains.
Essential safety step. Unreacted peroxides can cause explosive hazards during concentration and artificially inflate oxidation during analysis.
5. Isolation Concentrate under vacuum to remove Methanol. Extract aqueous residue with Dichloromethane (DCM) (3 x 20 mL).The N-oxide is sufficiently lipophilic to extract into DCM, while inorganic salts remain in the aqueous phase.
6. Purification Evaporate DCM. Recrystallize crude solid from Acetone/Ether or purify via Prep-HPLC if high purity (>98%) is required.Removes trace unreacted Levocetirizine.

Analytical Characterization & Identification

Reliable detection requires distinguishing the N-oxide from other oxidative degradants (e.g., chlorobenzophenone).

Mass Spectrometry (LC-MS) Profile
  • Parent Ion: Levocetirizine typically shows

    
    .
    
  • N-oxide Ion: Look for

    
     (+16 Da shift).
    
  • Fragmentation Pattern: The N-oxide bond is labile. High collision energy often leads to the characteristic loss of oxygen (M-16), reverting to the parent ion signal, which confirms the N-oxide structure rather than a hydroxylation on the carbon skeleton (which is stable).

Validated HPLC Conditions

This method separates Levocetirizine from its N-oxide and other known impurities.

  • Column: C18, ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     mm, 5 µm (e.g., Hypersil BDS or equivalent).[1]
    
  • Mobile Phase A: Phosphate Buffer pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Mode: Isocratic (60:40 Buffer:ACN) or Gradient.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 230 nm.[4][1][5][6]

  • Retention: The N-oxide is more polar than Levocetirizine due to the charge separation on the N-O bond, typically eluting earlier or slightly later depending on pH/ion-pairing effects. (Note: At neutral pH, the zwitterionic nature dominates).

Control Strategies & Mitigation

To prevent N-oxide formation in drug products, a "Quality by Design" (QbD) approach is required.

Formulation Defense
  • Excipient Selection: Use "Low Peroxide" grades of Povidone, Crospovidone, and PEG.

  • Antioxidants: Incorporate sacrificial antioxidants like Butylated Hydroxyanisole (BHA) or Ascorbic Acid if peroxide levels cannot be strictly controlled.

  • Packaging: Use oxygen-barrier blister packs (Alu-Alu) to prevent atmospheric oxygen ingress which fuels peroxide generation in excipients.

Analytical Control Workflow

The following decision tree illustrates the logic for handling N-oxide impurities during stability testing.

Control_Strategy Start Stability Sample Analysis (HPLC/UPLC) Detect Impurity Detected (RRT Matches N-oxide?) Start->Detect Quant Quantify vs. Reference Standard Detect->Quant Yes Threshold Is Level > ICH Q3B Limit? (>0.2% or >0.5% depending on dose) Quant->Threshold Pass Release Batch Continue Monitoring Threshold->Pass No Fail OOS Investigation Threshold->Fail Yes RootCause Root Cause Analysis: 1. Excipient Peroxide Level 2. Headspace Oxygen 3. Temp Excursion Fail->RootCause

Figure 2: Decision logic for managing this compound excursions in stability studies.

References

  • Ma, M., et al. (2005). Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. Journal of Pharmaceutical and Biomedical Analysis.

  • Bhusari, V. K., et al. (2023).[6] LC-UV and LC-MS Characterization of Stress Degradation Behavior of Levocetirizine Using a Green Mobile Phase. Current Analytical Chemistry.

  • PubChem. (2025). This compound (Compound Summary). National Library of Medicine.

  • ICH Expert Working Group. (2006). ICH Q3B(R2): Impurities in New Drug Products. International Conference on Harmonisation.

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology. (Contextual grounding for excipient peroxide mechanism).

Sources

An In-depth Technical Guide to the Solubility and Stability Profile of Levocetirizine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility and stability profile of Levocetirizine N-oxide, a significant metabolite and potential impurity of the third-generation antihistamine, Levocetirizine.[1][2] A thorough understanding of these physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of Levocetirizine drug products. This document delves into the theoretical underpinnings and practical methodologies for characterizing the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations.

Section 1: The Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or its related substances is a critical determinant of its bioavailability and dissolution characteristics. This compound's solubility dictates its behavior in various physiological environments and is a key parameter in the development of analytical methods and formulation strategies. While specific solubility data for this compound is not extensively published, its structural similarity to the parent compound, Levocetirizine, which is known to be highly soluble in water, provides a foundational reference.[3]

Theoretical Framework for Solubility

The solubility of a molecule like this compound is governed by several factors, including:

  • pH: The presence of ionizable groups, such as the carboxylic acid and the N-oxide moiety, means that the overall charge of the molecule and, consequently, its solubility will be pH-dependent.

  • Solvent Polarity: The principle of "like dissolves like" is fundamental. The polarity of the solvent system will significantly influence the solubility of this polar molecule.

  • Temperature: Solubility is generally an endothermic process for most solid solutes, meaning solubility tends to increase with temperature.

  • Crystal Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.

Experimental Determination of Solubility

A robust and reliable method for determining the thermodynamic solubility of this compound is the shake-flask method. This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and that the analytical method is specific for the analyte.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Media: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) as well as other relevant solvents such as water, methanol, and ethanol.[4]

  • Addition of Solute: Add an excess amount of this compound to a known volume of each medium in separate, sealed flasks. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 37 ± 0.5 °C) for a predetermined period (e.g., 48 hours) to allow the system to reach equilibrium.[4] A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking samples at different time points until the concentration plateaus.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved solids.

  • Analysis: Accurately dilute the filtered sample with an appropriate solvent and quantify the concentration of this compound using a validated stability-indicating HPLC-UV method. The detection wavelength is typically set at 230 nm.[5][6]

  • Data Reporting: Express the solubility as mg/mL or µg/mL.

Expected Solubility Profile and Data Presentation

While experimental data for this compound is scarce, we can infer its likely behavior based on the parent drug, Levocetirizine, which is classified as a Biopharmaceutics Classification System (BCS) Class I drug (high solubility, high permeability).[4] Levocetirizine dihydrochloride exhibits high solubility across a range of pH values.[4] It is anticipated that this compound will also demonstrate good aqueous solubility.

Table 1: Solubility Data of Levocetirizine Dihydrochloride (as a reference)

MediumpHTemperature (°C)Average Solubility (mg/mL)
0.1N HCl1.237 ± 0.5967.9 ± 0.36[4]
Acetate Buffer4.537 ± 0.5830.8 ± 0.34[4]
Phosphate Buffer6.837 ± 0.5726.2 ± 0.25[4]
Water--Highly soluble[3]
Methanol--Soluble[3]
DMSO--Approx. 12 mg/mL (for Cetirizine HCl)[7]
Visualization of Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Solvents (e.g., pH 1.2, 4.5, 6.8 buffers) add_solid Add solid to solvent prep_media->add_solid weigh_solid Weigh Excess This compound weigh_solid->add_solid equilibrate Equilibrate (Shake at 37°C for 48h) add_solid->equilibrate sample Collect and Filter Supernatant equilibrate->sample dilute Dilute Sample sample->dilute hplc Analyze by HPLC-UV dilute->hplc report Report Solubility (mg/mL) hplc->report

Caption: Workflow for solubility determination using the shake-flask method.

Section 2: The Stability Profile of this compound

Stability testing is a critical component of drug development, providing essential information about how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are employed to identify potential degradation products and establish the intrinsic stability of a molecule.

Principles of Forced Degradation

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[5] The primary objectives are:

  • To elucidate the degradation pathways of the drug substance.

  • To identify the likely degradation products that could form under normal storage conditions.

  • To develop and validate a stability-indicating analytical method that can resolve the drug from its degradation products.[6]

Studies on the parent drug, Levocetirizine, have shown significant degradation under acidic, alkaline, and oxidative conditions, while it remains relatively stable under photolytic and neutral conditions.[8]

Experimental Protocols for Forced Degradation Studies

The following protocols outline the standard stress conditions applied to this compound. A control sample (unstressed) should be analyzed alongside the stressed samples for comparison.

Protocol: Forced Degradation Studies

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Reflux the solution at 80°C for a specified duration (e.g., 2 hours).

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Reflux the solution at 80°C for a specified duration (e.g., 2 hours).

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified duration (e.g., 24 hours).

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis. The formation of the N-oxide from the parent drug is a known oxidative pathway.[9]

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat in an oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 48 hours).

    • Dissolve the stressed solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Dissolve the stressed solid in the mobile phase for HPLC analysis.

Analytical Methodology for Stability Assessment

A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for these studies.

  • Column: A C18 column is commonly used.

  • Mobile Phase: A typical mobile phase might consist of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

  • Detection: UV detection at 230 nm is suitable for quantifying Levocetirizine and its related substances.[10]

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness. Crucially, peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the analyte peak is free from co-eluting degradation products.

Predicted Degradation Profile

Based on the known degradation pathways of Levocetirizine, the stability profile of this compound can be predicted.

Table 2: Summary of Predicted Degradation Behavior of this compound

Stress ConditionReagent/ConditionExpected Outcome
Acid Hydrolysis0.1 M HCl, 80°CPotential for degradation[8][11]
Alkaline Hydrolysis0.1 M NaOH, 80°CPotential for degradation, likely less than acidic conditions[5][11]
Oxidation3% H₂O₂, Room TempSusceptible to further oxidation or other degradation[8][11]
Thermal Degradation105°C (Solid State)Expected to be relatively stable[8]
Photolytic DegradationICH Q1B conditionsExpected to be relatively stable[8]
Visualization of Potential Degradation Pathways

The piperazine ring and the ether linkage are potential sites for degradation. Oxidation of the second nitrogen in the piperazine ring is a plausible pathway.

G cluster_degradation Degradation Products LNO This compound DP1 Hydrolytic Degradants LNO->DP1 Acid/Base Hydrolysis DP2 Further Oxidative Degradants LNO->DP2 Oxidation (H₂O₂)

Caption: Potential degradation pathways for this compound.

Conclusion

This technical guide has outlined the critical aspects of the solubility and stability of this compound. While specific experimental data for this compound is limited in public literature, the provided protocols and theoretical discussions, based on the well-characterized parent drug Levocetirizine, offer a robust framework for its comprehensive evaluation. The methodologies described herein are designed to yield reliable and reproducible data, which is essential for informed decision-making in drug development, formulation, and quality control. Adherence to these scientific principles and experimental designs will ensure a thorough understanding of the physicochemical profile of this compound, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • PHYSICOCHEMICAL QUALITY ASSESSMENT OF VARIOUS BRANDS OF LEVOCETIRIZINE DIHYDROCHLORIDE FILM-COATED TABLETS, COMMERCIALLY AVAILAB - World Journal of Pharmaceutical and Life Sciences. (2024-04-12).
  • Biowaiver Monograph for Immediate-Release Solid Oral Dosage Forms: Levocetirizine Dihydrochloride - FIP.
  • Levocetirizine | C21H25ClN2O3 | CID 1549000 - PubChem.
  • Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy | Request PDF - ResearchG
  • This compound - SRIRAMCHEM.
  • LC-UV and LC-MS Characterization of Stress Degradation Behavior of Levocetirizine Using a Green Mobile Phase | Bentham Science Publishers. (2023-06-01).
  • Crystal structure of levocetirizine dihydrochloride Form I, C21H27ClN2O3Cl2 | Powder Diffraction | Cambridge Core. (2021-04-20).
  • This compound | CAS No- 442863-80-1 - Chemicea Pharmaceuticals.
  • (PDF)
  • Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy - Int J Pharm Chem Anal.
  • Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy - International Journal of Pharmaceutical Chemistry and Analysis. (2020-08-12).
  • Levocetetrizine N-Oxide - Safety D
  • This compound | C21H25ClN2O4 | CID 29975673 - PubChem.
  • (PDF)
  • Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxid
  • PRODUCT INFORM

Sources

Methodological & Application

Advanced Application Note: Gas Chromatography Analysis of Levocetirizine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Protocol ID: AN-GC-LVO-042 | Version: 2.1

Part 1: Executive Summary & Strategic Rationale

The Challenge: Levocetirizine N-oxide (CAS: 442863-80-1) is a critical oxidative impurity (often designated as Impurity G) in Levocetirizine formulations. Standard analysis utilizes Reverse Phase HPLC due to the molecule's zwitterionic nature and thermal instability. Direct Gas Chromatography (GC) analysis is generally contraindicated because amine N-oxides undergo Cope elimination or deoxygenation at typical GC injector temperatures (


200°C), converting them back to the parent amine or olefinic degradants, leading to false negatives or inaccurate impurity profiling.

The Solution: This protocol outlines a specialized Derivatization-GC-MS workflow. By blocking the carboxylic acid moiety via silylation and utilizing "Cold On-Column" or "Programmable Temperature Vaporization" (PTV) injection techniques, we can stabilize the molecule sufficiently for gas-phase separation. This method is intended as an orthogonal validation tool to confirm HPLC-UV/MS findings, specifically for structural elucidation and mass balance studies.

Part 2: Chemical Context & Mechanism

The Thermal Instability Problem

Levocetirizine contains a carboxylic acid tail and a piperazine core. The N-oxide typically forms on the piperazine nitrogen.

  • Carboxylic Acid: Highly polar, causes peak tailing and adsorption in GC liners.

  • N-Oxide: Thermally labile. Upon heating, it risks reverting to Levocetirizine (reduction) or degrading via Cope elimination if

    
    -hydrogens are accessible.
    
The Derivatization Strategy (Silylation)

We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS .[1]

  • Target 1: The carboxylic acid proton is replaced by a Trimethylsilyl (TMS) group, increasing volatility and reducing polarity.

  • Target 2: The N-oxide oxygen is generally stable to BSTFA under mild conditions, but the increased molecular weight and steric bulk of the TMS-ester help stabilize the molecule in the gas phase.

Part 3: Experimental Protocol

Reagents & Materials
ComponentGrade/SpecificationFunction
This compound Std >95% Purity (Certified Reference Material)Analyte
BSTFA + 1% TMCS Silylation GradeDerivatizing Agent
Pyridine Anhydrous (max 0.005% H₂O)Solvent/Catalyst
Acetonitrile LC-MS GradeDiluent
Toluene GC GradeExtraction Solvent (Optional)
Sample Preparation Workflow

Step 1: Solubilization

  • Weigh 5.0 mg of this compound into a 2 mL amber GC vial.

  • Add 500 µL of Anhydrous Pyridine .

  • Note: Pyridine acts as an acid scavenger and catalyzes the silylation.

Step 2: Derivatization Reaction

  • Add 200 µL of BSTFA + 1% TMCS to the vial.

  • Flush headspace with dry Nitrogen (N₂) to remove moisture.

  • Cap tightly with a PTFE-lined crimp cap.

  • Incubate: Heat at 60°C for 45 minutes .

    • Critical Control Point: Do not exceed 70°C to prevent N-oxide thermal degradation during prep.

Step 3: Preparation for Injection

  • Cool to room temperature.[1]

  • Dilute 1:10 with Anhydrous Toluene or inject directly if sensitivity requires.

  • Transfer to autosampler vial. Process within 12 hours.

Part 4: GC-MS Instrumental Parameters

This method utilizes a Single Quadrupole Mass Spectrometer for selectivity.

ParameterSettingRationale
System GC-MS (Agilent 7890/5977 or equiv)Standard configuration.
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low polarity, ultra-inert to prevent adsorption.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS.
Inlet PTV (Programmable Temp Vaporizer) CRITICAL: Avoids thermal shock.
Inlet Temp Start: 60°C (0.1 min)

Ramp 600°C/min

260°C
"Cold" injection minimizes degradation.
Injection Mode Splitless (Purge on @ 1.0 min)Maximizes sensitivity for impurities.
Oven Program 100°C (1 min)

20°C/min

300°C (5 min)
Fast ramp to elute high-boiling silylated species.
Transfer Line 280°CPrevents condensation before MS source.
MS Source 230°C (EI Mode, 70 eV)Standard ionization.
Scan Range 50 – 600 m/zCovers derivatized mass (~476 Da).

Part 5: Data Analysis & Interpretation

Mechanistic Pathway Visualization

The following diagram illustrates the critical competition between successful derivatization/analysis and thermal failure.

G LVO This compound (Zwitterion) DERIV Intermediate: Silylated N-Oxide (TMS-Ester) LVO->DERIV Silylation (60°C) BSTFA Reagent: BSTFA + TMCS BSTFA->DERIV INJECTOR GC Inlet (Thermal Stress) DERIV->INJECTOR Injection SUCCESS Detection: Intact TMS-N-Oxide (M+• 476 m/z) INJECTOR->SUCCESS PTV Cold Injection (Preferred Path) FAIL_1 Artifact 1: Levocetirizine-TMS (Deoxygenation) INJECTOR->FAIL_1 Thermal Reduction (>250°C) FAIL_2 Artifact 2: Cope Elimination Product (Olefin) INJECTOR->FAIL_2 Elimination (>250°C)

Figure 1: Reaction and degradation pathways during GC analysis. Success depends on the PTV inlet preventing the thermal breakdown pathways (dashed lines).

Mass Spectral Identification

The analyst must look for specific mass shifts to confirm the N-oxide has not degraded.

  • Parent Levocetirizine (MW 388.9):

    • Mono-TMS derivative: MW ~461.

    • Base Peak: m/z 201 (Chlorobenzhydryl cation).

  • This compound (MW 404.9):

    • Target Derivative (TMS-Ester): MW ~477.

    • Key Diagnostic: Look for the molecular ion [M]+ at m/z 477 (or [M-15] at 462).

    • Failure Mode: If the spectrum matches the Parent Levocetirizine-TMS (MW 461), thermal deoxygenation has occurred in the inlet.

Part 6: Validation & Quality Assurance

To ensure the method is generating valid data and not artifacts:

  • Linearity: Establish linearity from 10 µg/mL to 500 µg/mL.

    • Acceptance: R² > 0.99.

  • Recovery (Spike Test): Spike the N-oxide into a Levocetirizine API sample.

    • Pass: Distinct peak separation between API-TMS and N-oxide-TMS.

    • Fail: Co-elution or increase in API peak area only (indicates degradation).

  • System Suitability:

    • Inject a "System Suitability Mix" containing Levocetirizine and N-oxide.

    • Resolution (Rs): Must be > 1.5 between the parent drug and the N-oxide derivative.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29975673, this compound. Retrieved from [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.[2] Journal of Chromatography A, 733(1-2), 19-34. (Foundational text on amine instability in GC). Retrieved from [Link]

Sources

Application Note & Protocol: Laboratory-Scale Synthesis of Levocetirizine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, technically detailed guide for the laboratory synthesis of Levocetirizine N-oxide, a primary oxidative metabolite and degradation product of Levocetirizine.[1][2] Levocetirizine, the active R-enantiomer of cetirizine, is a potent second-generation antihistamine used in the management of allergic rhinitis and chronic urticaria.[3][4] The synthesis of its N-oxide is crucial for various applications, including its use as a reference standard in impurity profiling, stability studies, and metabolism investigations.[5] This protocol details a robust and reproducible method for the N-oxidation of Levocetirizine, focusing on reaction mechanism, step-by-step experimental procedures, purification, and analytical characterization.

Introduction and Scientific Rationale

This compound is formed through the oxidation of the tertiary amine in the piperazine ring of the Levocetirizine molecule.[1][2] Understanding and controlling this transformation is vital for pharmaceutical quality control. The presence of this N-oxide as an impurity in drug formulations can arise from oxidative stress during manufacturing or storage.[1][2] Therefore, having access to a pure standard of this compound is essential for developing analytical methods to detect and quantify it.

The protocol described herein is adapted from established methods for the oxidation of cetirizine, employing a selective oxidation strategy that is directly applicable to its levorotatory enantiomer.[1][2] The chosen synthetic route utilizes common and effective oxidizing agents, ensuring a straightforward and efficient laboratory preparation.

Reaction Mechanism and Stoichiometry

The core of this synthesis is the N-oxidation of the tertiary amine within the piperazine moiety of Levocetirizine. This reaction proceeds via an electrophilic attack by an oxidizing agent on the lone pair of electrons of the nitrogen atom.

Reaction Scheme:

Levocetirizine + Oxidizing Agent → this compound

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) or peroxycarbonates.[1][2] The reaction is typically performed in an aqueous or mixed aqueous-organic solvent system. The stoichiometry is generally a slight molar excess of the oxidizing agent to ensure complete conversion of the starting material.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Levocetirizine Dihydrochloride≥98% PurityCommercially AvailableStarting Material
Hydrogen Peroxide (H₂O₂)30% (w/w) in H₂OACS Reagent GradeOxidizing Agent
Sodium Bicarbonate (NaHCO₃)≥99.5% PurityACS Reagent GradeBase
Dichloromethane (DCM)≥99.8% PurityHPLC GradeExtraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)GranularACS Reagent GradeDrying Agent
Deionized WaterHigh PurityIn-houseSolvent
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH meter or pH indicator strips

  • Analytical balance

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up & Isolation start Weigh Levocetirizine Dihydrochloride dissolve Dissolve in Deionized Water start->dissolve neutralize Neutralize with NaHCO₃ to pH ~7-8 dissolve->neutralize cool Cool Solution in Ice Bath neutralize->cool add_h2o2 Add H₂O₂ Dropwise cool->add_h2o2 react Stir at Room Temperature (Monitor by TLC/HPLC) add_h2o2->react extract Extract with Dichloromethane react->extract dry Dry Organic Layer with Na₂SO₄ extract->dry evaporate Evaporate Solvent dry->evaporate end Obtain Crude this compound evaporate->end

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of Levocetirizine Free Base (In Situ):

    • In a 100 mL round-bottom flask, dissolve 1.0 g of Levocetirizine dihydrochloride in 20 mL of deionized water with magnetic stirring.

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise until the pH of the solution is between 7 and 8. This neutralizes the hydrochloride salt to form the free base of Levocetirizine.

  • Oxidation Reaction:

    • Cool the flask containing the Levocetirizine solution in an ice bath to 0-5 °C.

    • While maintaining the temperature, add 1.5 equivalents of 30% hydrogen peroxide (H₂O₂) dropwise to the stirring solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, transfer the aqueous mixture to a 250 mL separatory funnel.

    • Extract the product from the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with deionized water (2 x 20 mL) to remove any remaining water-soluble impurities.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

    • Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude this compound, typically as a white to off-white solid or a viscous oil.

  • Purification (Optional):

    • If further purification is required, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed through analytical techniques.

Analytical TechniqueExpected ResultsPurpose
HPLC A single major peak corresponding to this compound with a purity of >95%.[6]Purity assessment and quantification.
LC-MS/MS A molecular ion peak corresponding to the mass of this compound (C₂₁H₂₅ClN₂O₄, MW: 404.89 g/mol ).[7]Confirmation of molecular weight and structural identification.
¹H NMR Characteristic shifts in the protons adjacent to the N-oxide group in the piperazine ring compared to the Levocetirizine spectrum.[1][2]Structural elucidation and confirmation of N-oxidation.

Safety Precautions

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Levocetirizine Dihydrochloride: May cause drowsiness or dizziness.[3] Avoid inhalation of dust.

  • Hydrogen Peroxide (30%): Strong oxidizer. Corrosive and can cause severe skin burns and eye damage. Handle with extreme care.

  • Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation of vapors and skin contact.[8]

Refer to the Safety Data Sheets (SDS) for all reagents before use.[8][9]

Conclusion

This application note provides a detailed and reliable protocol for the laboratory synthesis of this compound. By following these procedures, researchers can effectively produce this important metabolite for use as a reference standard in pharmaceutical analysis and development. The causality-driven explanations for each step, coupled with robust analytical validation, ensure the integrity and reproducibility of the synthesis.

Chemical Structures Diagram

ChemicalStructures cluster_levo Levocetirizine cluster_noxide This compound levo levo arrow + H₂O₂ noxide noxide

Caption: Conversion of Levocetirizine to this compound.

References

  • Semantic Scholar. (n.d.). Synthesis of Levocetirizine.
  • Google Patents. (n.d.). Synthesis method for levorotatory citirizine dihydrochloride.
  • Google Patents. (n.d.). US8049011B2 - Process for the preparation of levocetirizine and intermediates thereof.
  • Google Patents. (n.d.). CN110845442B - Levocetirizine hydrochloride compound and preparation method thereof.
  • Google Patents. (n.d.). NEW PROCESS FOR THE PREPARATION OF LEVOCETIRIZINE AND INTERMEDIATES THEREOF - European Patent Office - EP 2121643 B1.
  • Google Patents. (n.g.). WO2009147389A2 - Processes for the synthesis of levocetirizine and intermediates for use therein.
  • WIPO Patentscope. (n.d.). WO2009150147 - NEW PROCESS FOR THE PREPARATION OF LEVOCETIRIZINE AND INTERMEDIATES THEREOF.
  • Dyakonov, T., Muir, A., Nasri, H., & Fatmi, A. (2010). Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation. Pharmaceutical development and technology, 15(5), 508–514. [Link]

  • Google Patents. (n.d.). CN111205247A - Preparation method of levocetirizine.
  • ResearchGate. (n.d.). (PDF) Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. Retrieved from [Link]

  • MDPI. (2023). Preparation and Evaluation of Long-Acting Injectable Levocetirizine Prodrug Formulation.
  • Simson Pharma Limited. (n.d.). This compound | CAS No- 442863-80-1.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of the products and synthesis of the levocetirizine diarylmethylamine intermediate. Retrieved from [Link]

  • Chemicea Pharmaceuticals. (n.d.). This compound | CAS No- 442863-80-1.
  • RJPT. (n.d.). Oxidimetric determination of Cetirizine and Levocetirizine in tablets using Oxone.
  • Letco. (n.d.). Safety Data Sheet - Levocetirizine Dihydrochloride.
  • ResearchGate. (2017). Methods of Determination of Levocetirizine Dihydrochloride: A Review. Retrieved from [Link]

  • SRIRAMCHEM. (n.d.). This compound.
  • Mayo Clinic. (n.d.). Levocetirizine (Oral Route). Retrieved from [Link]

  • FIP. (n.d.). Biowaiver Monograph for Immediate-Release Solid Oral Dosage Forms: Levocetirizine Dihydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound.
  • MDPI. (2022). Immobilization of Levocetirizine on Mesoporous Silica for Antiallergenic Gel Formulation. Retrieved from [Link]

Sources

Sample preparation techniques for Levocetirizine N-oxide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Sample Preparation Strategies for Levocetirizine N-Oxide Analysis

Part 1: Executive Summary & Strategic Rationale

The accurate quantification of this compound (an oxidative degradant and metabolite of Levocetirizine) presents a "Schrödinger’s Cat" paradox in bioanalysis: the act of sample preparation can simultaneously create or destroy the analyte.

As an N-oxide, this compound possesses a coordinate covalent bond between nitrogen and oxygen that is chemically labile. Two opposing artifacts threaten data integrity:

  • False Positives (Ex Vivo Oxidation): Levocetirizine (parent) is prone to oxidation by peroxides present in low-grade solvents (e.g., ethers, THF) or during aggressive sonication, artificially inflating N-oxide levels.

  • False Negatives (Deoxygenation): N-oxides can thermally degrade (Cope elimination) or reduce back to the tertiary amine under acidic/reducing conditions or high temperatures (e.g., during solvent evaporation).

This guide abandons standard "crush-and-shoot" workflows in favor of a Cold-Chain Preservation Protocol . We prioritize thermodynamic stability over extraction speed.

Part 2: Chemical Context & Stability Profiling

Analyte: this compound CAS: 442863-80-1 Nature: Polar, thermally unstable, photosensitive.

The Instability Mechanism

Understanding the degradation pathway is crucial for protocol design.

  • Thermal Stress: At temperatures >40°C, the N-O bond weakens.

  • Redox Environment: In plasma, endogenous reductants (e.g., ascorbic acid) or metallic ions in non-passivated HPLC systems can catalyze deoxygenation.

DegradationPathway cluster_legend Critical Control Points Levocetirizine Levocetirizine (Parent Drug) NOxide This compound (Target Analyte) Levocetirizine->NOxide Oxidation (Peroxides/Radicals) NOxide->Levocetirizine Reduction (Acid/Heat/Metals) Degradant Dealkylation Products (Secondary Amines) NOxide->Degradant Cope Elimination (>60°C) Warning Avoid Heat & Peroxides

Figure 1: Redox cycle of Levocetirizine. The protocol must arrest the cycle at the N-Oxide stage.

Part 3: Critical Reagent Requirements

To prevent ex vivo oxidation, reagent purity is non-negotiable.

Reagent ClassSpecificationRationale
Solvents LC-MS Grade (stored in amber glass)Standard HPLC grade ethers/alcohols often contain peroxides that oxidize the parent drug during extraction.
Antioxidant Butylated Hydroxytoluene (BHT)Scavenges free radicals during sonication or vortexing.
Acidifier Formic Acid (Fresh ampoules)Aged formic acid can contain oxidative contaminants.
Glassware Silanized / AmberPrevents adsorption of the polar N-oxide and protects from photolytic degradation.

Part 4: Validated Experimental Protocols

Protocol A: Biological Fluids (Plasma/Serum)

Target: Trace level quantification (pg/mL to ng/mL) Methodology: Cold Protein Precipitation (PPT) with Antioxidant Shielding

Step-by-Step Procedure:

  • Sample Thawing: Thaw plasma samples on wet ice (4°C). Never use a water bath.

  • Stabilization Cocktail:

    • Add 10 µL of Antioxidant Solution (1 mg/mL BHT in Methanol) per 100 µL of plasma.

    • Why? This neutralizes reactive oxygen species (ROS) immediately upon thawing.

  • Protein Precipitation:

    • Add 400 µL of Ice-Cold Acetonitrile (pre-chilled to -20°C).

    • Vortex gently for 30 seconds.

    • Critical: Do not use strong acids (e.g., TCA) as they promote N-oxide reduction.

  • Centrifugation:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C .

  • Supernatant Transfer:

    • Transfer supernatant to a silanized glass vial.

  • Evaporation (The Danger Zone):

    • Evaporate under a stream of Nitrogen at Ambient Temperature (20-25°C) .

    • Strict Prohibition: Do not apply heat. Even 40°C can induce degradation.

  • Reconstitution:

    • Reconstitute in Mobile Phase A (e.g., 10mM Ammonium Formate).

    • Inject immediately or store at 4°C in an autosampler.

Protocol B: Pharmaceutical Formulations (Tablets)

Target: Impurity profiling (0.1% - 1.0% limits) Methodology: Low-Energy Extraction

Step-by-Step Procedure:

  • Pulverization: Grind tablets to a fine powder using a mortar and pestle (avoid excessive friction heat).

  • Solvent Selection: Use Diluent A (Acetonitrile:Water 50:50 v/v).

    • Note: Avoid pure methanol if possible, as it can contain trace formaldehyde/formic acid.

  • Extraction:

    • Weigh powder equivalent to 10 mg Levocetirizine into a 100 mL amber volumetric flask.

    • Add 70 mL Diluent A.

    • Sonicate for 10 minutes in a water bath maintained at <25°C (add ice to the bath if necessary).

    • Why? Sonication generates local hotspots. Ice prevents thermal degradation.

  • Filtration:

    • Filter through a 0.22 µm PTFE syringe filter.

    • Discard the first 2 mL of filtrate (saturates filter binding sites).

Part 5: Analytical Workflow & Decision Tree

The following workflow illustrates the decision logic for selecting the appropriate preparation path based on sample matrix and sensitivity needs.

Workflow Start Start: Sample Type Matrix Matrix Selection Start->Matrix Plasma Biological Fluid (Plasma/Urine) Matrix->Plasma Trace Analysis Tablet Solid Dosage (Tablet/Powder) Matrix->Tablet Impurity Profiling PPT Cold Protein Precipitation (ACN @ -20°C + BHT) Plasma->PPT SolidExt Solid-Liquid Extraction (Ice-Bath Sonication) Tablet->SolidExt Evap N2 Evaporation (Max 25°C) PPT->Evap Filter PTFE Filtration (Discard first 2mL) SolidExt->Filter LCMS LC-MS/MS Analysis (ESI Positive) Evap->LCMS Filter->LCMS

Figure 2: Decision tree for this compound sample preparation.

Part 6: Quality Control & Validation Criteria

To ensure the protocol is "self-validating," include these controls in every batch:

  • The "Oxidation Control" (OC):

    • Spike a blank matrix with Levocetirizine (Parent) only.

    • Process.[1][2][3][4][5][6][7][8]

    • Acceptance: If N-oxide is detected >0.1% of parent, your solvent has peroxides. Fail.

  • The "Stability Control" (SC):

    • Spike a blank matrix with this compound (Analyte) only.

    • Process.[1][2][3][4][5][6][7][8]

    • Acceptance: Recovery must be 90-110%. If recovery is low and Parent Drug increases, reduction occurred. Fail.

  • System Suitability:

    • Resolution (Rs) between Levocetirizine and N-oxide must be > 2.0.

    • N-oxides are more polar; they typically elute before the parent drug in Reverse Phase (C18) chromatography.

LC-MS/MS Transitions (Example):

  • Levocetirizine: 389.2 → 201.1 m/z

  • This compound: 405.2 → 201.1 m/z (Mass shift +16 Da)

References

  • Ma, M. et al. (2015). "Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study." Journal of Chromatographic Science. Link

  • Gumieniczek, A. et al. (2022). "Degradation pathways of cetirizine hydrochloride during oxidation." ResearchGate.[2] Link

  • Simson Pharma. (2024). "this compound Impurity Standard Data Sheet." Simson Pharma. Link

  • Towa Pharmaceutical. (2024). "Exploration for Chemical Filter Cartridges that Can Reduce Nitrogen Oxides." ACS Omega. Link

  • Thermo Fisher Scientific. (2012). "Simultaneous Quantitation of Drugs in Human Plasma by LC-MS/MS." Application Note 571. Link

Sources

Application Note: Chromatographic Separation of Levocetirizine and its N-oxide

[1]

Executive Summary

This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the separation of Levocetirizine Dihydrochloride from its primary oxidative degradation product, Levocetirizine N-oxide (often designated as Impurity G in pharmacopeial contexts).

Levocetirizine, a third-generation antihistamine, contains a piperazine moiety susceptible to N-oxidation, particularly in the presence of excipients containing peroxides (e.g., PEG, Polysorbates). The N-oxide impurity is significantly more polar than the parent drug, leading to early elution and potential co-elution with the solvent front if the method is not optimized. This guide provides a validated gradient method ensuring a resolution (

Scientific Background & Mechanism[2][3][4]

Chemical Context

Levocetirizine is the R-enantiomer of cetirizine.[1][2] Its structure features a carboxylic acid (pKa ~ 2.9) and two piperazine nitrogens (pKa ~ 3.5 and 8.0). This zwitterionic nature makes its retention highly pH-dependent.

The N-Oxide Challenge: Oxidation typically occurs at the nitrogen atom of the piperazine ring distal to the chlorobenzhydryl group (the nitrogen bearing the ethoxyacetic acid chain). This formation creates a highly polar N-oxide functionality.

  • Parent Drug: Amphiphilic (Hydrophobic tail + Polar head).

  • N-oxide Impurity: Increased polarity, reduced basicity at the oxidized nitrogen.

Degradation Pathway

The formation of the N-oxide is an autoxidation process, often catalyzed by heat, light, or reactive peroxide intermediates found in aged excipients.

DegradationPathwayParentLevocetirizine(Zwitterionic Parent)IntermediatePeroxyl RadicalIntermediateParent->Intermediate Oxidation (Piperazine N)PeroxidePeroxides(from Excipients/Stress)Peroxide->IntermediateNOxideThis compound(Polar Impurity)Intermediate->NOxide Stabilization

Figure 1: Oxidative degradation pathway of Levocetirizine leading to N-oxide formation.[3][1]

Method Development Strategy

To achieve separation, we leverage the polarity difference. In Reverse Phase (RP) chromatography, the more polar N-oxide will elute before the parent Levocetirizine.

Critical Parameters:
  • Stationary Phase: A C18 column with high carbon load and end-capping is required to minimize silanol interactions with the piperazine amines, which cause peak tailing.

  • Mobile Phase pH: A pH between 2.5 and 3.0 is optimal.

    • Why? At pH ~3.0, the carboxylic acid is partially suppressed (neutral/protonated), and the amines are protonated. This ensures sufficient retention of the parent drug while keeping the N-oxide distinct. Higher pH (>6) would ionize the carboxyl group fully, causing the parent to elute too quickly.

  • Buffer Selection: Phosphate buffer is chosen for its buffering capacity at pH 3.0 and UV transparency at 230 nm.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with DAD/PDA.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (

      
      )
      
    • Orthophosphoric Acid (85%)

    • Water (Milli-Q / HPLC Grade)

Chromatographic Conditions
ParameterSetting
Column Symmetry C18 (250 x 4.6 mm, 5 µm) or equivalent L1 packing
Column Temp 30°C ± 2°C (Control is vital; N-oxide is thermally sensitive)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 230 nm
Run Time 25 Minutes
Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 7.0 g of

    
     in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute orthophosphoric acid. Filter through 0.45 µm membrane.[4]
    
  • Organic (Mobile Phase B): Acetonitrile (100%).

Gradient Program

A gradient is preferred over isocratic conditions to sharpen the late-eluting impurities while separating the early-eluting N-oxide.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.07030Elution of N-oxide (Early)
5.07030Isocratic Hold
15.04060Ramp to elute Parent
20.04060Wash
20.17030Re-equilibration
25.07030End of Run

System Suitability & Validation

Before routine use, the method must meet the following acceptance criteria (based on USP/ICH guidelines).

Acceptance Criteria
ParameterLimitRationale
Resolution (

)
> 2.0Between N-oxide and Levocetirizine
Tailing Factor (

)
< 2.0Crucial for amine-containing drugs
Theoretical Plates (

)
> 5000Ensures column efficiency
% RSD (Area) < 2.0%Precision of injection (n=6)
Expected Retention Times (RT)
  • This compound: ~ 3.5 - 4.5 min (Relative Retention Time ~ 0.3 - 0.4)

  • Levocetirizine: ~ 10.0 - 12.0 min

Workflow Diagram

The following logic flow ensures the method is self-validating during setup.

MethodWorkflowStartStart System SuitabilityInjectStdInject Standard Solution(Parent + N-oxide Mix)Start->InjectStdCheckResCheck Resolution (Rs)InjectStd->CheckResCheckTailCheck Tailing FactorCheckRes->CheckTailPassAdjustMPAction: Decrease InitialOrganic % (e.g., to 25%)CheckRes->AdjustMPFail (N-oxide co-elutes)PassRs > 2.0FailRs < 2.0AdjustPHAction: Lower pH to 2.8or Check Column LifeCheckTail->AdjustPHFail (> 2.0)ProceedProceed to Sample AnalysisCheckTail->ProceedPass (< 2.0)AdjustPH->InjectStdAdjustMP->InjectStd

Figure 2: System suitability decision tree for troubleshooting separation issues.

Results and Discussion

Selectivity

Under the proposed conditions, the N-oxide elutes significantly earlier than the parent drug due to the high polarity of the

Troubleshooting Guide
  • N-oxide peak missing? Check the thermal history of the sample. N-oxides can degrade back to parent or other species at high temperatures (>100°C), though the column temp of 30°C is safe. Ensure the detector is set to 230 nm (max absorbance).

  • Broad Peaks? This usually indicates a pH mismatch. If the mobile phase pH drifts above 3.5, the zwitterionic equilibrium shifts, causing peak broadening. Ensure fresh buffer preparation.

References

  • United States Pharmacopeia (USP). Levocetirizine Dihydrochloride Monograph - Organic Impurities.[5][6][7] USP-NF.[5][8] [Link]

  • Japsonline. Development of validated liquid chromatographic method for estimation of levocetirizine from pharmaceutical dosage forms. Journal of Applied Pharmaceutical Science. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 29975673, this compound. [Link]

  • ResearchGate. Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. [Link]

Troubleshooting & Optimization

Technical Support Center: Levocetirizine N-oxide HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: LEVO-NOX-001 Status: Open for Troubleshooting Subject: Resolution of Peak Tailing and Asymmetry for Levocetirizine N-oxide Applicable Methods: USP (Organic Impurities), EP, and In-House Stability Indicating Methods

Executive Summary: The "Why" Behind the Tailing

The Problem: this compound (an oxidation impurity) often exhibits severe peak tailing (


) or broadness compared to the parent Levocetirizine peak.

The Root Cause: Levocetirizine is a zwitterionic molecule containing a piperazine moiety and a carboxylic acid. When oxidized to the N-oxide, the polarity increases significantly. The tailing is rarely a physical column issue; it is almost exclusively a secondary chemical interaction .

  • Silanol Activity: The N-oxide oxygen and the protonated amine interact strongly with residual silanol groups (

    
    ) on the silica surface of the HPLC column.
    
  • pH Mismatch: If the mobile phase pH is near the

    
     of the N-oxide (typically ~4.5), the molecule exists in a mixed ionization state, leading to peak broadening.
    
  • Diluent Mismatch: Because the N-oxide is more polar than the parent drug, it elutes earlier. If the sample diluent is stronger (higher organic content) than the initial mobile phase, the N-oxide molecules "race" through the column before focusing, causing a distorted, tailing peak.

Diagnostic Workflow

Before altering your method, follow this logic tree to isolate the variable causing the tailing.

TroubleshootingFlow Start START: Observe N-oxide Tailing CheckDiluent 1. Check Sample Diluent Is % Organic > Mobile Phase? Start->CheckDiluent DiluentAction Match Diluent to Mobile Phase A CheckDiluent->DiluentAction Yes CheckpH 2. Check Mobile Phase pH Is pH between 3.5 - 5.5? CheckDiluent->CheckpH No DiluentAction->CheckpH pHAction Adjust pH to < 2.5 (Protonate Silanols) CheckpH->pHAction Yes (Danger Zone) CheckCol 3. Check Column Chemistry Is it a standard C18? CheckpH->CheckCol No pHAction->CheckCol ColAction Switch to BDS or Polar-Embedded C18 CheckCol->ColAction Yes CheckAdd 4. Mobile Phase Additives Are you using simple buffers? CheckCol->CheckAdd No (Already BDS) ColAction->CheckAdd AddAction Add TEA (Silanol Blocker) or Chaotropic Salt CheckAdd->AddAction Yes Success Peak Symmetry < 1.5 CheckAdd->Success Optimized AddAction->Success

Figure 1: Systematic troubleshooting logic for N-oxide peak asymmetry. Follow the blue nodes sequentially.

Technical Solutions & Protocols
Solution A: Mobile Phase pH Suppression (The USP Approach)

The USP method for Levocetirizine utilizes sulfuric acid to drive the pH extremely low. This is critical because at pH < 2.5, the silanol groups on the silica (


) are protonated to neutral silanols (

), preventing them from grabbing the positive charge on the Levocetirizine amine.

Protocol: Acidic Mobile Phase Preparation

  • Target: pH 2.0 – 2.5.

  • Reagent: 1M Sulfuric Acid or Phosphate Buffer.

  • Preparation:

    • Dissolve the buffer salt completely before adding organic solvent to prevent precipitation.

    • If using the USP method (Acetonitrile:Water:Sulfuric Acid), ensure the acid is added to the water phase first.

  • Why it works: Protonation of silanols eliminates the "cation-exchange" mechanism that causes tailing.

Solution B: Column Selection (Base Deactivation)

Standard C18 columns often have high silanol activity. For N-oxides, "End-capping" is insufficient if the silica purity is low.

Recommended Column Chemistries:

Column Type Mechanism Recommendation Level
BDS C18 (Base Deactivated) Specially treated silica to remove acidic silanols. High (First Choice)
Polar Embedded (Amide/Carbamate) Embedded group shields silanols and improves N-oxide shape. High (Alternative)
Standard C18 (High Carbon Load) Relies on steric hindrance; often fails for N-oxides. Low

| Core-Shell Biphenyl | Offers alternative selectivity (pi-pi interactions). | Medium (Good for resolution) |

Solution C: The "Diluent Effect" (Most Common User Error)

N-oxides are polar and elute early. If you dissolve your sample in 100% Acetonitrile or Methanol, the solvent strength is stronger than the mobile phase. The N-oxide travels faster than the solvent front initially, spreading out before it interacts with the stationary phase.

Corrective Protocol:

  • Check your diluent: Is it 100% Organic?

  • Modify: Change sample diluent to match the starting Mobile Phase conditions (e.g., 90% Buffer / 10% ACN).

  • Test: Inject a small volume (5 µL). If tailing improves compared to a 20 µL injection, the issue is the diluent.

Solution D: Silanol Masking Agents

If you cannot change the column or use extremely low pH, you must add a "sacrificial base" that binds to silanols more strongly than your analyte.

Protocol:

  • Additive: Triethylamine (TEA).

  • Concentration: 0.1% to 0.5% (v/v) in the aqueous portion of the mobile phase.

  • Note: Always adjust pH after adding TEA, as it is highly basic.

Mechanistic Visualization

Understanding the interaction at the molecular level allows for better method development.

InteractionMechanism Silanol Residual Silanol (Si-O-) NOxide This compound (Polar/Basic) Silanol->NOxide Electrostatic Attraction Tailing PEAK TAILING (Slow Desorption) NOxide->Tailing Causes Blocker Triethylamine (TEA) OR Protons (H+) Blocker->Silanol Competes/Blocks Blocker->Tailing Prevents

Figure 2: The "Velcro Effect." Negatively charged silanols grab the N-oxide. Acid (H+) or TEA blocks this interaction.

Frequently Asked Questions (FAQ)

Q: I see the N-oxide peak increasing over time in my sequence. Is this tailing or degradation?

  • A: This is likely on-column degradation or thermal instability. N-oxides can be thermally unstable.

    • Check: Is your column oven > 40°C? Lower it to 25-30°C.

    • Check: Are you using peroxide-containing solvents (aged THF or ethers)? These promote oxidation.

Q: Can I use an ion-pairing reagent?

  • A: Yes, reagents like Hexane Sulfonic Acid (HSA) can reduce tailing by neutralizing the charge. However, this makes the column difficult to equilibrate and dedicated to that specific method. Try a Base Deactivated Column (BDS) first.[1]

Q: My resolution between Levocetirizine and the N-oxide is lost due to tailing.

  • A: Tailing effectively widens the peak base. By switching to a Core-Shell column (e.g., Kinetex Biphenyl or C18) , you increase efficiency (N) and narrow the peaks, which may resolve the pair even if slight tailing persists [1].

References
  • Akula, V., et al. (2017).[2] "Stability Indicating HPLC Method Using Core Shell Stationary Phase for the Determination of Related Substances in Levocetirizine Dihydrochloride." Indian Journal of Pharmaceutical Education and Research, 51(4s), S771-S777.[2] Link

  • United States Pharmacopeia (USP). "Levocetirizine Dihydrochloride Monograph: Organic Impurities."[3][4] USP-NF.[3] (Refer to current official version for specific mobile phase ratios). Link

  • Chrom Tech. (2025).[3][5] "What Causes Peak Tailing in HPLC? - Silanol Interactions and pH Effects."[5] Chrom Tech Technical Guides. Link

  • Element Lab Solutions. "Peak Tailing in HPLC: Mechanisms and Solutions for Basic Compounds." Link

Sources

Technical Support Center: Levocetirizine N-oxide Degradation Under Stress Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Levocetirizine N-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing for this specific active pharmaceutical ingredient (API). Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Levocetirizine?

This compound is a primary oxidative degradation product and a known impurity of Levocetirizine.[1][2] Levocetirizine is a third-generation antihistamine used to treat allergic rhinitis and urticaria.[3][4] The N-oxide is formed by the oxidation of one of the nitrogen atoms in the piperazine ring of the Levocetirizine molecule.[5][6] While structurally similar, the N-oxide functional group can significantly alter the molecule's physicochemical properties, including its stability profile.

Q2: Why is studying the degradation of this compound important?

As a known impurity, regulatory bodies require a thorough understanding of the degradation pathways of this compound to ensure the safety and efficacy of the final drug product.[7] Stress testing, as mandated by the International Council for Harmonisation (ICH) guidelines, helps to:

  • Identify potential degradants that could form under various environmental conditions.

  • Elucidate the intrinsic stability of the molecule.

  • Develop and validate stability-indicating analytical methods.[8]

  • Inform packaging and storage recommendations.

Q3: What are the typical stress conditions applied in degradation studies according to ICH guidelines?

Forced degradation studies typically expose the drug substance to a variety of stress conditions that are more severe than accelerated stability testing.[4][9] These include:

  • Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.[10]

  • Photolysis: Exposure to UV and visible light.[8]

  • Thermal Stress: Heating at elevated temperatures.[8][10]

Troubleshooting Guides

Issue 1: Unexpectedly High Degradation in Oxidative Stress Studies

Q: We are observing significantly higher than expected degradation of our this compound sample when subjected to oxidative stress with hydrogen peroxide. What could be the cause and how can we control the reaction?

A: Senior Application Scientist Insights:

The N-oxide moiety in your molecule is already an oxidation product of Levocetirizine.[5][6] While this might suggest increased stability against further oxidation, the piperazine ring and other functional groups in the molecule can still be susceptible to further oxidative degradation. The high reactivity you're observing could be due to several factors:

  • Concentration of Oxidizing Agent: A high concentration of hydrogen peroxide can lead to rapid and sometimes unrealistic degradation pathways.

  • Reaction Temperature and Duration: Elevated temperatures can accelerate oxidative degradation.

  • Presence of Metal Ion Catalysts: Trace metal impurities in your sample or reagents can catalyze oxidative reactions.

Troubleshooting Protocol: Optimizing Oxidative Stress Conditions

  • Vary Hydrogen Peroxide Concentration:

    • Start with a lower concentration of H₂O₂ (e.g., 0.1% v/v) and incrementally increase it (e.g., 0.3%, 1%, 3% v/v).[4]

    • The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[10]

  • Control Temperature and Time:

    • Conduct initial experiments at room temperature.

    • If the reaction is too slow, you can moderately heat the solution (e.g., up to 60°C), but monitor the degradation at multiple time points (e.g., 1, 3, 6, 12, and 24 hours) to establish the degradation kinetics.[10]

  • Utilize a Metal Chelator:

    • To rule out metal-catalyzed oxidation, perform a parallel experiment where a chelating agent like ethylenediaminetetraacetic acid (EDTA) is added to the reaction mixture.

  • Analytical Monitoring:

    • Employ a stability-indicating HPLC method to monitor the disappearance of the this compound peak and the appearance of degradation products. A common detection wavelength for Levocetirizine and its related compounds is 230 nm.[3][8]

ParameterInitial ConditionRecommended AdjustmentRationale
H₂O₂ ConcentrationHigh (e.g., >3%)Start at 0.1% and titrate up to 3%To achieve controlled degradation and avoid unrealistic pathways.
TemperatureElevated (e.g., >60°C)Room temperature, with gentle heating if necessaryTo prevent overly rapid and aggressive degradation.
DurationFixed endpointMultiple time pointsTo understand the kinetics of the degradation process.
Issue 2: Inconsistent Results in Photostability Studies

Q: Our photostability data for this compound is not reproducible. What are the critical parameters we need to control?

A: Senior Application Scientist Insights:

Levocetirizine itself is known to be susceptible to photolytic degradation.[8] It is reasonable to assume that this compound will also exhibit photosensitivity. Inconsistent results in photostability studies often stem from a lack of precise control over the experimental setup.

Troubleshooting Protocol: Standardizing Photostability Experiments

  • ICH Q1B Compliant Photostability Chamber:

    • Ensure you are using a calibrated photostability chamber that provides a controlled light exposure as per ICH Q1B guidelines. This includes an integrated light dose of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

  • Sample Preparation and Presentation:

    • Expose the drug substance directly to the light source in a thin, uniform layer in a suitable container (e.g., petri dish).[3]

    • For solutions, use a photochemically transparent container (e.g., quartz cuvette).

    • Run a dark control in parallel, wrapped in aluminum foil, to differentiate between photolytic and thermal degradation.

  • Wavelength of Light:

    • Some studies on Levocetirizine have used specific UV wavelengths like 254 nm.[3] While broad-spectrum exposure is standard, investigating specific wavelengths can provide mechanistic insights.

  • Solvent Effects:

    • The solvent system can influence photodegradation pathways. If studying the compound in solution, ensure the solvent is photochemically inert and does not produce interfering peaks in your analytical method.

Experimental Workflow & Data Visualization

General Forced Degradation Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies of this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl) prep->acid Expose to Stress base Alkaline Hydrolysis (e.g., 0.1M NaOH) prep->base Expose to Stress oxidative Oxidative (e.g., 0.3% H2O2) prep->oxidative Expose to Stress thermal Thermal (e.g., 70°C) prep->thermal Expose to Stress photo Photolytic (ICH Q1B) prep->photo Expose to Stress neutralize Neutralization (for acid/base samples) acid->neutralize base->neutralize hplc Stability-Indicating HPLC-UV Analysis oxidative->hplc thermal->hplc photo->hplc neutralize->hplc ms LC-MS for Degradant Identification hplc->ms Characterize Peaks G cluster_main Oxidative Degradation Levocetirizine Levocetirizine N_Oxide This compound Levocetirizine->N_Oxide N-Oxidation of Piperazine Ring Other_Degradants Other Degradation Products N_Oxide->Other_Degradants Further Degradation

Caption: Simplified oxidative degradation pathway.

References

  • Patil, D. A., et al. (2020). Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy. International Journal of Pharmaceutical Chemistry and Analysis, 7(3), 123-128. [Link]

  • ResearchGate. (n.d.). Summary of levocetirizine forced degradation conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC and LC-MS studies on stress degradation behavior of levocetirizine and development of a validated specific stability-indicating method. Retrieved from [Link]

  • MDPI. (2021). Mechanistic Insight into Degradation of Cetirizine under UV/Chlorine Treatment: Experimental and Quantum Chemical Studies. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2020). Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy. Retrieved from [Link]

  • Veeprho. (n.d.). Levocetirizine Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. Retrieved from [Link]

  • Kumar, M., & Kolhe, S. D. (2021). Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC. World Journal of Pharmacy and Pharmaceutical Sciences, 10(11), 1045-1054. [Link]

  • PubMed. (n.d.). Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation. Retrieved from [Link]

  • Semantic Scholar. (2020). Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of the products and synthesis of the levocetirizine.... Retrieved from [Link]

  • ICH. (1999). Q1A(R2) Guideline. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of USP Levocetirizine Dihydrochloride Tablets-ORGANIC IMPURITIES Modifying the Method for Fast Analysis in Accordance. Retrieved from [Link]

  • Google Patents. (n.d.). CN103351361A - Levocetirizine preparation method and levocetirizine dihydrochloride preparation method.
  • ResearchGate. (2017). Methods of Determination of Levocetirizine Dihydrochloride: A Review. Retrieved from [Link]

  • RJPT. (n.d.). Oxidimetric determination of Cetirizine and Levocetirizine in tablets using Oxone. Retrieved from [Link]

  • Alfa Omega Pharma. (n.d.). Levocetirizine Impurities. Retrieved from [Link]

  • EMA. (n.d.). Stability Testing of Biotechnological/Biological Products. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways of cetirizine hydrochloride during oxidation. Retrieved from [Link]

Sources

Optimization of forced degradation studies for Levocetirizine.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Levocetirizine Stability & Forced Degradation Technical Support Center .

This guide is designed for pharmaceutical scientists encountering challenges in the stress testing of Levocetirizine Dihydrochloride (LCT). It moves beyond standard ICH guidelines to address the specific physicochemical behaviors of the piperazine-derivative class.

Quick Reference: Physicochemical Profile

  • Molecule: Levocetirizine Dihydrochloride (R-enantiomer of Cetirizine).[1][2]

  • Chemical Class: Piperazine derivative; Zwitterionic (contains carboxylic acid and tertiary amines).

  • Critical Vulnerabilities: High photosensitivity, susceptibility to N-oxidation.

  • Chiral Stability: Generally configurationally stable (low risk of racemization under standard stress).

Module 1: Photostability & Light Sensitivity

Status: 🔴 Critical Control Point

User Query: "We are observing rapid signal loss and multiple small impurity peaks during photostability testing, even with short exposure. Mass balance is failing (<90%). Is this normal?"

Technical Diagnosis: Yes, this is expected. Levocetirizine contains a chlorobenzhydryl moiety which is a potent chromophore. Upon UV irradiation (specifically UV-B and UV-A), it undergoes extensive photolytic degradation. The failure in mass balance often indicates the formation of non-chromatophoric volatiles or extensive polymerization that does not elute during the standard gradient.

Mechanistic Insight: The degradation proceeds via a radical mechanism initiated at the benzhydryl carbon.

  • Homolytic Fission: The C-Cl bond or the C-N bond cleaves under UV energy.

  • Oxidative Burst: The resulting radicals react with dissolved oxygen to form peroxyl radicals, leading to complex mixtures of N-dealkylated products and benzophenones.

Troubleshooting Protocol:

IssueCorrective Action
Complete Degradation Reduce Exposure: ICH Q1B Option 2 is often too harsh for solution-state LCT. Stop at 200 watt hours/m² for initial screening.
Low Mass Balance Check Detection Wavelength: Some photoproducts lose the benzhydryl chromophore. Scan 200–400 nm using a PDA detector rather than a single wavelength (230 nm).
Solution vs. Solid Compare States: LCT is significantly more stable in solid state. If solution degradation is unmanageable, justify "exclusion from light" for liquid formulations based on this data.

Visualization: Photolytic & Oxidative Pathways

Levocetirizine_Degradation LCT Levocetirizine (Parent) Photo_Trigger UV Light (hν) Radical Initiation LCT->Photo_Trigger Ox_Trigger Oxidation (H2O2 / Peroxides) LCT->Ox_Trigger Hydro_Trigger Hydrolysis (Acid/Base) LCT->Hydro_Trigger Dechloro Dechlorinated Analogs Photo_Trigger->Dechloro Benzophenone 4-Chloro- benzophenone Photo_Trigger->Benzophenone NOxide Levocetirizine N-Oxide (Major Impurity) Ox_Trigger->NOxide N-oxidation at Piperazine Ring Amide Chlorobenzhydryl Piperazine (Impurity A) Hydro_Trigger->Amide Cleavage

Caption: Primary degradation pathways for Levocetirizine. Note the distinct divergence between radical-mediated photolysis and N-oxidation.

Module 2: Oxidative Stress (N-Oxide Formation)

Status: 🟡 Moderate Risk

User Query: "In 3% H2O2, we see a major peak eluting just before Levocetirizine. Is this the N-oxide, and how do we distinguish it from other impurities?"

Technical Diagnosis: The peak is almost certainly Levocetirizine N-Oxide (Ph. Eur. Impurity G). The tertiary amine nitrogens in the piperazine ring are electron-rich and highly susceptible to nucleophilic attack by peroxides.

Differentiation Strategy:

  • Retention Time: N-oxides are more polar than the parent amine, typically eluting earlier in Reverse Phase (RP) chromatography.

  • MS/MS Confirmation: The N-oxide will show a characteristic M+16 mass shift (m/z 389 → 405).

  • Thermal Reversibility: N-oxides can sometimes undergo Cope elimination or reduction under high thermal stress in the injector port. Ensure your injector temperature is controlled (≤ 25°C).

Optimization Table: Oxidative Stress Conditions

ParameterRecommended SettingRationale
Oxidant 0.3% - 3.0% H2O210% H2O2 is often too aggressive, destroying the chromophore completely.
Time 2 - 6 HoursRapid reaction; extended time leads to secondary degradation.
Quenching Mandatory Use Catalase or Sodium Metabisulfite before injection to prevent on-column degradation.

Module 3: pH-Dependent Hydrolysis

Status: 🟢 Stable (Relative)

User Query: "We observe minimal degradation in 0.1 N NaOH but significant degradation in 0.1 N HCl. Why is the base stability higher?"

Technical Diagnosis: Levocetirizine is chemically robust against alkaline hydrolysis relative to acid hydrolysis.

  • Alkaline: The carboxylic acid moiety is deprotonated (COO-), creating electrostatic repulsion that protects the nearby ether linkage and piperazine ring from nucleophilic attack.

  • Acidic: Protonation of the ether oxygen or the piperazine nitrogens can catalyze cleavage, leading to the formation of (4-chlorophenyl)phenylmethyl piperazine (Impurity A).

Protocol Recommendation:

  • Acid Stress: Use 0.1 N to 1.0 N HCl at 60°C. Target 5-20% degradation.

  • Base Stress: You may need to increase temperature to 80°C or concentration to 1.0 N NaOH to achieve sufficient degradation for method validation.

Module 4: Analytical Method Troubleshooting

Status: ⚙️ Methodology

User Query: "My Levocetirizine peak is tailing (Asymmetry > 1.5), and I cannot separate the N-oxide from the main peak."

Technical Diagnosis: Levocetirizine is zwitterionic. At neutral pH, it exists as a zwitterion, which can interact strongly with residual silanols on the column stationary phase, causing tailing.

Optimization Workflow:

  • Mobile Phase pH:

    • Avoid pH 4.0 - 6.0 (Isoelectric region).

    • Target pH:2.5 - 3.0 (Fully protonated, behaves as cation) OR 6.8 - 7.5 (Zwitterionic but stable). Most validated methods use pH 7.0 Phosphate Buffer .

  • Column Selection:

    • Switch to a Base-Deactivated Silica (BDS) or a column with "embedded polar group" technology to shield silanols.

    • Recommended: C18 (L1) or C8 (L7), 5 µm or sub-2 µm for UPLC.

  • Gradient Slope:

    • N-oxide elutes early. Flatten the initial gradient (e.g., 5% to 15% organic over 5 mins) to pull the N-oxide away from the solvent front and the main peak.

Visualization: Method Validation Logic

Method_Troubleshooting Start Issue: Poor Resolution / Peak Shape Check_pH Check Mobile Phase pH Is it near pKa (approx 3.0 or 8.0)? Start->Check_pH Branch_pH pH OK? Check_pH->Branch_pH Adjust_pH Action: Buffer to pH 7.0 (Phosphate) or pH 2.5 Branch_pH->Adjust_pH No Check_Col Check Column Type Branch_pH->Check_Col Yes Col_Action Action: Switch to BDS C18 or Polar Embedded Check_Col->Col_Action

Caption: Logic flow for resolving peak tailing and resolution issues in Levocetirizine HPLC methods.

References

  • Gunjal, R. P., et al. (2011).[3] HPLC and LC-MS studies on stress degradation behavior of Levocetirizine and development of a validated specific stability-indicating method. Journal of Liquid Chromatography & Related Technologies.

  • Patil, D. A., et al. (2020).[1][4][5] Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy. International Journal of Pharmaceutical Chemistry and Analysis.

  • Akula, V., et al. (2017).[6] Stability Indicating HPLC Method Using Core Shell Stationary Phase for the Determination of Related Substances in Levocetirizine Dihydrochloride. Indian Journal of Pharmaceutical Education and Research.

  • Ren, C., et al. (2022).[7] Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. Environmental Science and Pollution Research.

  • Haidar, S. (2025).[8] Determination of levocetirizine configurational stability in tablets using chiral HPLC method. ResearchGate.

Sources

Technical Support Center: Ensuring the Stability of Levocetirizine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Levocetirizine N-oxide. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to prevent its degradation during storage and handling. As a critical metabolite and potential degradation product of Levocetirizine, understanding the stability of this compound is paramount for accurate analytical measurements, formulation development, and non-clinical safety assessments.

This resource is structured to provide not just procedural steps but also the scientific rationale behind them, empowering you to make informed decisions in your experimental design.

Understanding the Molecule: this compound

This compound is the product of the oxidation of the tertiary amine in the piperazine ring of Levocetirizine.[1][2] While the degradation of the parent drug, Levocetirizine, has been extensively studied under various stress conditions, specific public-domain data on the degradation of the N-oxide metabolite itself is limited.[3][4] Therefore, this guide synthesizes information from forced degradation studies of Levocetirizine with the established chemical principles governing the stability of tertiary amine N-oxides.

The primary degradation pathway for Levocetirizine is oxidation, which leads to the formation of this compound.[1][2] However, once formed, the N-oxide can be susceptible to further degradation under certain conditions.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of this compound.

Q1: What are the primary environmental factors that can cause the degradation of this compound?

Based on the known instability of Levocetirizine and the general chemical properties of N-oxides, the primary factors of concern are:

  • Light (Photodegradation): Levocetirizine has been shown to be susceptible to photolytic degradation.[4] Aromatic N-oxides can also undergo photochemical rearrangements.

  • Temperature (Thermal Degradation): Elevated temperatures can promote the degradation of both Levocetirizine and N-oxides.[4]

  • pH (Acidic and Basic Hydrolysis): Levocetirizine shows degradation in both acidic and alkaline conditions, with greater stability in alkaline conditions.[4] The stability of the N-oxide is also expected to be pH-dependent.

  • Oxidizing Agents: While this compound is an oxidation product, further oxidation or reaction with strong oxidizing agents cannot be ruled out without specific studies.

Q2: I am observing a decrease in the concentration of my this compound standard over time. What could be the cause?

Several factors could contribute to this observation:

  • Improper Storage: Ensure the standard is stored at the recommended temperature (typically -20°C or below for long-term storage), protected from light, and in a tightly sealed container to prevent moisture ingress.

  • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of stock solutions, as this can accelerate degradation. Aliquot the standard into single-use vials.

  • Solvent Effects: The choice of solvent for your stock solution can impact stability. Ensure the solvent is of high purity and does not contain reactive impurities.

  • Adsorption to Container Surfaces: Highly pure compounds at low concentrations can sometimes adsorb to glass or plastic surfaces. Consider using silanized glass vials.

Q3: Can this compound revert to Levocetirizine?

Yes, the reduction of N-oxides back to the parent tertiary amine is a known chemical transformation. This can be a concern, especially in the presence of reducing agents or under certain biological conditions. When analyzing for this compound, it is crucial to also monitor for any increase in the concentration of Levocetirizine to account for this potential conversion.

Troubleshooting Guide

This section provides a problem-solution framework for common issues encountered during the handling and analysis of this compound.

Problem Potential Cause(s) Recommended Action(s)
Appearance of Unknown Peaks in Chromatogram of Stored Sample Degradation of this compound.1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Use a stability-indicating HPLC method capable of resolving the N-oxide from its potential degradants.[5][6][7] 3. Employ LC-MS/MS to identify the mass of the unknown peaks and propose potential structures.
Inconsistent Quantification Results Instability during sample preparation or analysis.1. Minimize the time samples are kept at room temperature before analysis. 2. Use an internal standard to correct for variations in sample preparation and instrument response. 3. Validate the analytical method for precision, accuracy, and linearity.[8]
Loss of Compound in Solution Adsorption to surfaces or degradation in the chosen solvent.1. Test different solvents (e.g., acetonitrile, methanol, DMSO) for optimal stability. 2. Use polypropylene or silanized glass vials. 3. Prepare fresh solutions for each experiment.

Experimental Protocols

These protocols provide a starting point for investigating and controlling the degradation of this compound.

Protocol 1: Forced Degradation Study of this compound

This study will help identify potential degradation products and degradation pathways. It is essential to perform this study in parallel with a solution of the parent drug, Levocetirizine, and a blank solution (solvent only) as controls.

Materials:

  • This compound reference standard

  • Levocetirizine reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • pH meter

  • HPLC-UV or LC-MS/MS system[4]

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for up to 24 hours.[9]

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for up to 24 hours.[9]

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for up to 24 hours.[9]

    • Thermal Degradation: Place a solid sample of this compound and an aliquot of the stock solution in an oven at 70°C for up to 48 hours.[9]

    • Photodegradation: Expose a solid sample and an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for up to 24 hours.[3]

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method.[5][6][7]

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating this compound from its parent drug and potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1200 series or equivalent with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to a suitable value, e.g., 3.0 or 7.0) may be necessary to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.[4]

  • Injection Volume: 10 µL.

Method Development Considerations:

  • The goal is to achieve baseline separation between Levocetirizine, this compound, and any peaks that appear during the forced degradation study.

  • LC-MS/MS can be used for peak identification and confirmation.[4]

Visualization of Key Concepts

Diagram 1: Factors Influencing this compound Stability

Levocetirizine_N_oxide Levocetirizine_N_oxide Degradation Degradation Levocetirizine_N_oxide->Degradation Susceptible to Light Light Light->Degradation Temperature Temperature Temperature->Degradation pH pH pH->Degradation Oxidizing_Agents Oxidizing_Agents Oxidizing_Agents->Degradation

Caption: Key environmental factors that can lead to the degradation of this compound.

Diagram 2: Experimental Workflow for Stability Assessment

Start Start Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Method_Development Develop Stability-Indicating HPLC/LC-MS Method Forced_Degradation->Method_Development Analysis Analyze Stressed Samples Method_Development->Analysis Data_Interpretation Identify Degradants & Determine Degradation Pathways Analysis->Data_Interpretation Storage_Recommendations Establish Optimal Storage Conditions Data_Interpretation->Storage_Recommendations

Caption: A systematic approach to investigating the stability of this compound.

Concluding Remarks

The stability of this compound is a critical parameter for any research or development program involving Levocetirizine. By understanding the potential degradation pathways and implementing robust analytical and storage protocols, researchers can ensure the integrity of their samples and the reliability of their data. This guide serves as a foundational resource, and it is recommended that specific stability studies are conducted under conditions relevant to your intended application.

References

  • Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy. Int J Pharm Chem Anal. 2020;7(3):108-114. Available from: [Link]

  • Patil DA, Patil VR. Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy. International Journal of Pharmaceutical Chemistry and Analysis. 2020;7(3):108-114. Available from: [Link]

  • Process for the synthesis of levocetirizine and intermediates for use therein. Google Patents.
  • Lester Y, Zucker I, Avisar D. Formation and degradation of N-oxide venlafaxine during ozonation and biological post-treatment. Water Res. 2018;133:165-174. doi:10.1016/j.
  • Biowaiver Monograph for Immediate-Release Solid Oral Dosage Forms: Levocetirizine Dihydrochloride. FIP. Available from: [Link]

  • Gogulamudi S, Rao AS, Ahad HA, Reddy YP, Kumar CS. Development and validation of dissolution method for levocetirizine dihydrochloride by isocratic reverse phase HPLC. World Scientific News. 2015;11:1-17. Available from: [Link]

  • Kumar M, Kolhe SD. Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC. International Journal of Research in Pharmacy and Pharmaceutical Sciences. 2021;6(4):18-22. Available from: [Link]

  • Dyakonov T, Muir A, Nasri H, Toops D, Fatmi A. Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. Pharm Res. 2010;27(7):1318-1324. doi:10.1007/s11095-009-0034-3
  • Dyakonov T, Muir A, Nasri H, Toops D, Fatmi A. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation. Pharm Res. 2010;27(7):1318-24. doi:10.1007/s11095-009-0034-3
  • Dyakonov T, Muir A, Nasri H, Toops D, Fatmi A. Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. ResearchGate. Available from: [Link]

  • Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy. ResearchGate. Available from: [Link]

  • Summary of levocetirizine forced degradation conditions. ResearchGate. Available from: [Link]

  • Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy. Semantic Scholar. Available from: [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Available from: [Link]

  • Stability indicating HPLC method for the determination of levocetirizine dihydrochloride as bulk and in pharmaceutical dosage forms. ResearchGate. Available from: [Link]

  • Stability Indicating RP-HPLC method development and validation for simultaneous quantification of antihistaminic & anti-asthmatic drugs in pharmaceutical dosage form. ResearchGate. Available from: [Link]

  • Akula V, Raghu PS, Reddy GS. Stability Indicating HPLC Method Using Core Shell Stationary Phase for the Determination of Related Substances in Levocetirizine Dihydrochloride. Indian Journal of Pharmaceutical Education and Research. 2017;51(4s):S111-S118. doi:10.5530/ijper.51.4s.111
  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available from: [Link]

  • Mączka W, Płonka J, Szczepanik F. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Pharmaceuticals (Basel). 2021;14(10):1013. doi:10.3390/ph14101013
  • Development and Validation of Stability - Indicating RP - HPLC Method for the Analysis of Levocetirizine Dihydrochloride and Fexofenadine Hydrochloride in the Presence of Parabens in Liquid Dosage Forms. ResearchGate. Available from: [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. FDA. Available from: [Link]

  • Determination of Levocetirizine in Human Plasma by LC-MS-MS: Validation and Application in a Pharmacokinetic Study. ResearchGate. Available from: [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

Sources

Minimizing ion suppression in the ESI-MS analysis of Levocetirizine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Ion Suppression & In-Source Fragmentation in Levocetirizine N-oxide Analysis Role: Senior Application Scientist Status: Active Support Protocol

Introduction: The "Phantom" Signal Loss

Welcome to the technical support hub for this compound analysis. If you are here, you are likely facing low sensitivity, high variability, or non-linear calibration curves.

The Core Challenge: this compound is a polar, thermally unstable metabolite . In ESI-MS/MS, it presents a dual-threat:

  • Ion Suppression: As a polar compound, it often elutes early in Reversed-Phase LC (RPLC), directly in the "suppression zone" of unretained salts and matrix components.

  • In-Source Reduction (The False Negative): N-oxides are notorious for losing their oxygen atom in high-temperature ESI sources, reverting to the parent drug (Levocetirizine). This is often mistaken for matrix suppression because the N-oxide signal disappears, but it is actually a chemical artifact of your instrument settings.

This guide prioritizes distinguishing between these two failures before optimizing your chemistry.

Tier 1: Diagnostics (Is it Suppression or Instability?)

Before changing your column or extraction, you must validate your ion source parameters.

Q: My N-oxide signal is low, but the parent drug signal is high. Is this matrix suppression?

A: Not necessarily. It is highly probable that your ESI source is converting the N-oxide back into Levocetirizine.

The Mechanism: The N-O bond is labile. High desolvation temperatures or high declustering potentials (DP/Fragmentor Voltage) provide enough energy to cleave this bond before the ion enters the mass analyzer.

Diagnostic Protocol: The "Cold Source" Test

  • Infuse a neat standard of this compound (in mobile phase, no matrix).

  • Monitor two channels:

    • 389.2 m/z (Levocetirizine Parent [M+H]+)

    • 405.2 m/z (this compound [M+H]+)

  • Step-wise lower your Source Temperature (e.g., from 500°C to 250°C) and Declustering Potential.

  • Result: If the 405 signal increases and the 389 signal decreases as you cool the source, you were suffering from in-source reduction, not suppression.

Q: How do I map the actual Matrix Suppression zones?

A: Use the Post-Column Infusion (PCI) method. This is the only way to visualize exactly where in your chromatogram the suppression occurs.

The Protocol:

  • Setup: Place a Tee junction between your column and the MS source.

  • Infusion: Syringe pump infuses this compound constant flow into the Tee.

  • Injection: Inject a blank extracted matrix sample via the LC column.

  • Result: The baseline should be high and flat (from the infusion). Any "dips" in the baseline indicate suppression zones caused by the matrix eluting from the column.

PCI_Setup cluster_LC LC System cluster_Infusion Constant Infusion LC Pump LC Pump Injector (Blank Matrix) Injector (Blank Matrix) LC Pump->Injector (Blank Matrix) Column Column Injector (Blank Matrix)->Column Tee Junction Tee Junction Column->Tee Junction Syringe Pump Syringe Pump (Analyte Standard) Syringe Pump->Tee Junction ESI Source ESI Source Tee Junction->ESI Source Mass Spec Mass Spec ESI Source->Mass Spec

Caption: Schematic of Post-Column Infusion (PCI) setup to visualize matrix effects.

Tier 2: Chromatographic Optimization

If Tier 1 confirms actual suppression (and not thermal degradation), the issue is likely co-elution with phospholipids or salts.

Q: The N-oxide elutes early (k' < 2) on my C18 column. How do I move it away from the suppression zone?

A: this compound is zwitterionic and polar. Standard C18 RPLC often fails to retain it sufficiently, causing it to elute in the "void" with salts.

Solution 1: Modified RPLC

  • Stationary Phase: Switch to a Polar-Embedded C18 or PFP (Pentafluorophenyl) column. These provide alternate selectivity for polar amines.

  • Mobile Phase: Ensure pH is controlled. Levocetirizine has carboxylic acid and amine groups.

    • Recommendation: Ammonium Formate (10mM, pH 3.5). The acidic pH keeps the amine protonated for MS sensitivity but suppresses the ionization of the carboxylic acid, increasing retention on C18.

Solution 2: HILIC (Recommended for N-oxides) Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior for polar N-oxides because the elution order is reversed.

  • Mechanism: The polar N-oxide elutes later than the non-polar matrix components (phospholipids often elute early or are retained differently).

  • MS Benefit: HILIC uses high organic (Acetonitrile) mobile phases (e.g., 90% ACN initial). This desolvates much more efficiently in the ESI source than high-aqueous RPLC phases, inherently reducing suppression [1].

Data Comparison: RPLC vs. HILIC

ParameterReversed-Phase (C18)HILIC (Silica/Amide)
Elution Order Polar elutes first (Risk of Void Co-elution)Polar elutes last (Retained away from salts)
Mobile Phase High Water (Low desolvation efficiency)High ACN (High desolvation efficiency)
Phospholipids Elute late (often require gradient flush)Elute early or very late (predictable)
Sensitivity ModerateHigh (due to better ionization)

Tier 3: Sample Preparation & Chemistry

Q: I am using Protein Precipitation (PPT). Is that enough?

A: No. For N-oxide analysis, PPT is the "dirtiest" method. It removes proteins but leaves Phospholipids (PLs) (glycerophosphocholines) in the sample. PLs are the primary cause of ion suppression in plasma analysis [2].

The Fix:

  • Solid Phase Extraction (SPE): Use a Mixed-Mode Cation Exchange (MCX) cartridge.

    • Why? Levocetirizine contains a basic nitrogen. It will bind to the MCX sorbent allowing you to wash away neutral phospholipids and salts before eluting the drug.

  • Phospholipid Removal Plates: If SPE is too expensive/slow, use "Hybrid" precipitation plates (e.g., HybridSPE or Ostro). These filter out phospholipids specifically while precipitating proteins.

Q: What extraction pH should I use?

A: Crucial Warning: N-oxides can undergo Cope elimination or reduction at extreme pH.

  • Avoid: Strong bases (pH > 10) or strong acids with heat.

  • Target: Perform extractions at neutral to slightly acidic pH (pH 4-6) to maintain stability.

Tier 4: Validation & Quantification

Q: How do I mathematically prove I have solved the suppression?

A: You must calculate the Matrix Factor (MF) using the Matuszewski method [3].

The Formula:



  • MF = 1.0: No effect.

  • MF < 1.0: Ion Suppression (e.g., 0.6 = 40% signal loss).

  • MF > 1.0: Ion Enhancement.

The Internal Standard (IS) Rule: You must use a Stable Isotope Labeled (SIL) IS.

  • Ideally: this compound-d4.

  • Acceptable: Levocetirizine-d4 (Parent IS).

  • Calculation: The IS-Normalized Matrix Factor should be close to 1.0. If the IS is suppressed to the same degree as the analyte, the ratio remains accurate.

Troubleshooting Workflow Summary

Troubleshooting_Flow Start Problem: Low Sensitivity/Variable Signal Check_Source Step 1: Check In-Source Stability (Lower Temp/Voltage) Start->Check_Source Signal_Imp Signal Improves? Check_Source->Signal_Imp Opt_Source Action: Optimize Source Temp (Prevent N-oxide reduction) Signal_Imp->Opt_Source Yes Check_PCI Step 2: Run Post-Column Infusion Signal_Imp->Check_PCI No Final_Val Step 4: Calculate Matrix Factor (Matuszewski Method) Opt_Source->Final_Val Suppression_Zone Is Peak in Suppression Dip? Check_PCI->Suppression_Zone Change_LC Action: Switch to HILIC or Polar-Embedded RPLC Suppression_Zone->Change_LC Yes Check_Prep Step 3: Evaluate Sample Prep Suppression_Zone->Check_Prep No Change_LC->Final_Val PL_Issue Are Phospholipids Present? Check_Prep->PL_Issue Switch_SPE Action: Switch to SPE (MCX) or Hybrid-PPT Plates PL_Issue->Switch_SPE Yes PL_Issue->Final_Val No Switch_SPE->Final_Val

Caption: Decision tree for isolating and resolving ion suppression vs. instability issues.

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent.com. Link

  • Sigma-Aldrich. (2020). Ion-Suppression & Phospholipid Contamination in Bioanalysis.[1][2][3] SigmaAldrich.com. Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

Sources

Technical Support Center: Navigating the Challenges of Levocetirizine N-oxide Isolation and Purification

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The isolation and purification of Levocetirizine N-oxide, a key metabolite and potential impurity of Levocetirizine, presents a unique set of analytical and preparative challenges.[1][2] Its high polarity, conferred by the N-oxide and carboxylic acid moieties, often leads to complex separation issues, including poor chromatographic resolution and low recovery.[3]

This guide is structured to function as a direct line to an experienced application scientist. It moves beyond rigid protocols to address the "why" behind the "how," empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context. We will explore the root causes of common purification hurdles and provide validated, step-by-step solutions to streamline your workflow.

Core Challenge: The Physicochemical Nature of this compound

The primary difficulty in purifying this compound stems from its molecular structure. As the oxidized form of Levocetirizine, it is significantly more polar. This property dictates its behavior in common purification systems:

  • In Reversed-Phase (RP) Chromatography: It is weakly retained, often eluting in or near the solvent front, making separation from other polar impurities and the parent drug challenging.

  • In Normal-Phase (NP) Chromatography: Its high polarity causes strong, sometimes irreversible, adsorption to silica gel, leading to poor recovery, significant peak tailing, and the need for highly polar, often complex, mobile phases.[4]

  • Stability Concerns: Levocetirizine itself is known to degrade under significant acidic, alkaline, and oxidative stress.[5][6][7][8] The N-oxide, as a product of oxidation, may exhibit its own stability liabilities, particularly in the presence of certain solvents or extreme pH conditions during workup.

Troubleshooting Guide: A Problem-Solution Approach

This section is designed in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Problem Area 1: High-Performance Liquid Chromatography (HPLC) Separation

Question: "I'm struggling to resolve this compound from the parent Levocetirizine peak on my C18 column. They are either co-eluting or the N-oxide peak shape is very poor. How can I fix this?"

Root Cause Analysis: This is a classic polarity mismatch issue. Standard C18 columns rely on hydrophobic interactions for retention. The highly polar N-oxide has minimal interaction with the stationary phase, causing it to travel with the mobile phase and elute early. The parent drug, being less polar, retains better, but not always enough to achieve baseline separation from its more polar counterpart, especially if the mobile phase is highly aqueous.

Troubleshooting Strategies & Solutions:

StrategyDetailed Action & Scientific Rationale
1. Switch to HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) is the most robust solution. It uses a polar stationary phase (e.g., bare silica, amide, or diol) with a partially aqueous mobile phase rich in organic solvent (typically acetonitrile). Water acts as the strong eluting solvent. This inverse retention mechanism provides excellent retention and peak shape for highly polar analytes like N-oxides.[9]
2. Modify Mobile Phase (RP) Increase Aqueous Content: Cautiously increase the percentage of the aqueous component in your mobile phase. This will decrease the retention of Levocetirizine more than the N-oxide, potentially improving resolution. Caveat: This can lead to "phase dewetting" or collapse on traditional C18 columns if the organic content drops too low (<5%). Use an aqueous-stable (AQ) C18 column if possible.
3. Adjust Mobile Phase pH The N-oxide has a carboxylic acid group.[3] Adjusting the mobile phase pH to suppress its ionization (e.g., pH 2.5-3.5 with formic or phosphoric acid) can sometimes improve retention on C18 columns and sharpen the peak shape.
4. Use Polar-Embedded Columns Consider reversed-phase columns with a polar-embedded group (e.g., amide or carbamate). These stationary phases offer alternative selectivity and are more stable in highly aqueous mobile phases, providing a middle ground between C18 and HILIC.

Workflow: HPLC Method Development for Polar Analytes

The following diagram outlines a logical workflow for developing a robust HPLC method for separating this compound.

HPLC Method Development Workflow start Start: Poor Resolution on C18 decision1 Is a HILIC column available? start->decision1 hil_path Implement HILIC Method decision1->hil_path Yes rp_path Optimize Reversed-Phase (RP) Method decision1->rp_path No hil_step1 Column: Amide or Silica Mobile Phase: 95:5 ACN:Water (with 10mM Ammonium Formate) hil_path->hil_step1 rp_step1 Switch to Aqueous-Stable (AQ-C18) Column rp_path->rp_step1 hil_step2 Run Gradient: Increase water to 40-50% hil_step1->hil_step2 hil_result Good Retention & Peak Shape? hil_step2->hil_result hil_result->rp_path No success Method Optimized hil_result->success Yes rp_step2 Adjust Mobile Phase pH (e.g., pH 3.0 with Formic Acid) rp_step1->rp_step2 rp_step3 Optimize Gradient: Start with high aqueous % (e.g., 95%) rp_step2->rp_step3 rp_result Resolution > 1.5? rp_step3->rp_result rp_result->success Yes fail Consult Advanced Support rp_result->fail No

Caption: A decision tree for HPLC method development.

Problem Area 2: Preparative Column Chromatography

Question: "I'm trying to isolate the N-oxide using silica gel flash chromatography, but my yield is extremely low. The product either streaks badly or doesn't elute at all, even with high concentrations of methanol in dichloromethane."

Root Cause Analysis: this compound, with its amine oxide and carboxylic acid groups, is a highly polar and moderately basic compound. It binds very strongly to the acidic surface of standard silica gel through powerful hydrogen bonding and acid-base interactions. Using a highly polar solvent like pure methanol can sometimes work, but it may also cause the silica to dissolve, contaminating your product.[4]

Troubleshooting Strategies & Solutions:

StrategyDetailed Action & Scientific Rationale
1. Deactivate the Silica Before packing your column, you can pre-treat the silica gel. Slurry the silica in your starting eluent that contains a small amount of a base like triethylamine (~0.5-1%) or ammonium hydroxide. This neutralizes the acidic silanol groups, reducing irreversible adsorption and peak tailing.
2. Use an Alternative Stationary Phase Neutral Alumina: A good alternative for basic compounds. It lacks the acidic character of silica, leading to better recovery. Reversed-Phase C18 Silica: For preparative RP-HPLC, which is often the most effective method for polar compounds if the instrumentation is available.
3. Optimize the Mobile Phase For Silica Gel: A common system is Dichloromethane (DCM) and Methanol (MeOH). Start with a low percentage of MeOH (e.g., 2%) and gradually increase it. Adding a small amount of acetic or formic acid can protonate the N-oxide, potentially improving its elution profile, but this must be tested carefully. If using a basic modifier like triethylamine, do not use acid.
4. Consider Ion-Exchange Chromatography Given the zwitterionic potential of the molecule (basic N-oxide, acidic carboxyl group), ion-exchange chromatography can be a powerful, albeit more complex, purification technique. A cation exchange resin could be used at a low pH where the molecule is positively charged.

Step-by-Step Protocol: Preparative Flash Chromatography on Deactivated Silica

  • Slurry Preparation: In a fume hood, weigh the required amount of silica gel into a beaker. Add your starting mobile phase (e.g., 98:2 DCM:MeOH with 0.5% triethylamine) until a smooth, pourable slurry is formed.

  • Column Packing: Pour the slurry into your flash column and use pressure to pack the bed, ensuring no cracks or air bubbles are present.

  • Equilibration: Run 3-5 column volumes of the starting mobile phase through the packed column to ensure the entire stationary phase is equilibrated.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. If it is not fully soluble, you can adsorb it onto a small amount of silica gel (dry loading), which often yields better resolution.

  • Elution: Begin the chromatography with the starting mobile phase. Gradually increase the percentage of methanol in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions and analyze them using TLC or HPLC to identify those containing the pure this compound.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure. Be mindful that removing triethylamine may require co-evaporation with a solvent like toluene.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected mass of this compound for LC-MS analysis?

    • The molecular formula is C21H25ClN2O4, with a molecular weight of approximately 404.9 g/mol .[3] In positive ion mode ESI-MS, you should look for the [M+H]+ ion at m/z 405.15.

  • Q2: My purified compound looks clean by HPLC, but the NMR is ambiguous. How can I definitively confirm its identity?

    • Confirmation requires a multi-faceted approach. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. 2D NMR techniques (like COSY and HMBC) can help piece together the structure. If a reference standard is available, comparison of retention time, mass spectra, and co-injection is the gold standard for identification.[10]

  • Q3: Is this compound prone to degradation during storage?

    • While specific stability data for the isolated N-oxide is not widely published, it is prudent to assume it may be sensitive. Levocetirizine itself is known to be susceptible to photolytic degradation.[7] Therefore, store the purified compound as a solid, protected from light, at low temperatures (-20°C is recommended), and under an inert atmosphere if possible.

  • Q4: Can I use crystallization to purify the crude N-oxide?

    • Crystallization can be an effective final purification step.[11][12] The challenge is finding a suitable solvent system. Given its polarity, you will likely need a binary system. Start by dissolving the compound in a small amount of a polar solvent (e.g., methanol, ethyl acetate) and then slowly add a non-polar anti-solvent (e.g., hexane, diethyl ether) until turbidity is observed. Allowing this solution to cool slowly can promote crystal growth.

Overall Workflow: From Crude Mixture to Pure Compound

The following diagram illustrates the comprehensive process of isolating, purifying, and characterizing this compound.

General Workflow for Isolation & Characterization crude Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate / Water) crude->extraction analysis1 HPLC/LC-MS Analysis of Crude Extract extraction->analysis1 prep_chrom Preparative Chromatography (HILIC or Deactivated Silica) analysis1->prep_chrom analysis2 Purity Check of Fractions (HPLC or TLC) prep_chrom->analysis2 pooling Pool Pure Fractions & Evaporate Solvent analysis2->pooling final_product Isolated Compound pooling->final_product characterization Structural Characterization final_product->characterization nmr 1H, 13C NMR characterization->nmr hrms HRMS characterization->hrms ir FT-IR characterization->ir

Caption: A typical workflow for purifying this compound.

References

  • New process for the preparation of levocetirizine and intermediates thereof.
  • LC-UV and LC-MS Characterization of Stress Degradation Behavior of Levocetirizine Using a Green Mobile Phase. Bentham Science Publisher. [Link]

  • LC-UV and LC-MS Characterization of Stress Degradation Behavior of Levocetirizine Using a Green Mobile Phase. Bentham Science Publishers. [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]

  • Method for purification of nitrogen oxide and apparatus for purification of...
  • Oxidimetric determination of Cetirizine and Levocetirizine in tablets using Oxone. RJPT. [Link]

  • Processes for the synthesis of levocetirizine and intermediates for use therein.
  • How can i purify N-oxides on column chromatography? ResearchGate. [Link]

  • Levocetirizine-impurities. Pharmaffiliates. [Link]

  • Biowaiver Monograph for Immediate-Release Solid Oral Dosage Forms: Levocetirizine Dihydrochloride. FIP. [Link]

  • Determination of levocetirizine configurational stability in tablets using chiral HPLC method. ResearchGate. [Link]

  • Levocetirizine preparation method and levocetirizine dihydrochloride preparation method.
  • Immobilization of Levocetirizine on Mesoporous Silica for Antiallergenic Gel Formulation. MDPI. [Link]

  • This compound. PubChem. [Link]

  • Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. ResearchGate. [Link]

  • Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy | Request PDF. ResearchGate. [Link]

  • Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy. Int J Pharm Chem Anal. [Link]

  • Summary of levocetirizine forced degradation conditions | Download Table. ResearchGate. [Link]

  • Crystal structure of levocetirizine dihydrochloride Form I, C21H27ClN2O3Cl2. Cambridge Core. [Link]

  • Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. PubMed. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Levocetirizine N-oxide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control and drug metabolism studies, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. Levocetirizine, a potent second-generation antihistamine, undergoes metabolism to form Levocetirizine N-oxide. As a potential impurity and a key metabolite, the reliable quantification of this N-oxide is critical for ensuring the safety, efficacy, and quality of the final drug product. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for this compound quantification, benchmarked against a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

The Rationale for Method Selection: Why HPLC-UV Remains a Workhorse

While LC-MS/MS offers unparalleled sensitivity and selectivity, a well-validated HPLC method with Ultraviolet (UV) detection remains a cornerstone of quality control laboratories for several compelling reasons. The primary driver is its robustness, cost-effectiveness, and widespread availability. For routine quality control where the analyte concentration is expected to be within a quantifiable range, HPLC-UV provides a reliable and economical solution. The validation of such a method, as detailed in this guide, ensures its suitability for its intended purpose, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3]

This guide will first detail a proposed stability-indicating HPLC-UV method for the quantification of this compound. Subsequently, it will present a comparative overview with an LC-MS/MS method, highlighting the distinct advantages and applications of each technique.

Proposed HPLC-UV Method for this compound

Drawing from established methods for Levocetirizine and general principles of reversed-phase chromatography, a robust starting point for an HPLC method for this compound can be proposed. The N-oxide functional group will increase the polarity of the molecule compared to the parent Levocetirizine. This understanding informs the selection of the mobile phase composition.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase is well-suited for the separation of moderately polar compounds like Levocetirizine and its N-oxide.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 30:70 v/v)The organic modifier (acetonitrile) and the aqueous buffer allow for the effective elution and separation of the analyte. The acidic pH ensures the ionization of the carboxylic acid group, leading to better peak shape and retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing a balance between analysis time and separation efficiency.
Detection UV at 230 nmLevocetirizine and its N-oxide contain a chromophore that absorbs in the UV region. 230 nm is a common wavelength for the detection of this class of compounds.[4]
Injection Volume 20 µLA typical injection volume for standard HPLC analyses.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

The Imperative of Method Validation: A Step-by-Step Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[3] The following validation parameters, as stipulated by the ICH Q2(R1) guidelines, must be thoroughly investigated.[1][2][5]

Specificity and Stability-Indicating Nature

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] To establish the stability-indicating nature of the method, forced degradation studies are performed.[6][7][8]

Experimental Protocol for Forced Degradation:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., a mixture of mobile phase) to obtain a known concentration.

  • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid reference standard to 105°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Neutralize the acid and base-stressed samples before dilution to the target concentration. Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method.

  • Evaluation: The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak, and there is no interference at the retention time of the analyte.

G cluster_0 Forced Degradation Workflow Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidative Degradation Oxidative Degradation Stock Solution->Oxidative Degradation Thermal Degradation Thermal Degradation Stock Solution->Thermal Degradation Photolytic Degradation Photolytic Degradation Stock Solution->Photolytic Degradation HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidative Degradation->HPLC Analysis Thermal Degradation->HPLC Analysis Photolytic Degradation->HPLC Analysis Peak Purity Assessment Peak Purity Assessment HPLC Analysis->Peak Purity Assessment

Caption: Workflow for Forced Degradation Studies.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[2]

Experimental Protocol for Linearity:

  • Prepare a series of calibration standards: From a stock solution of this compound, prepare at least five concentrations spanning the expected range of the samples (e.g., 50% to 150% of the target concentration).

  • Inject and record peak areas: Inject each standard in triplicate.

  • Construct a calibration curve: Plot the mean peak area against the corresponding concentration.

  • Perform linear regression analysis: Calculate the correlation coefficient (r), y-intercept, and slope of the regression line.

  • Acceptance Criteria: The correlation coefficient (r) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]

Experimental Protocol for Accuracy (Recovery Studies):

  • Prepare spiked samples: To a placebo (a mixture of all the excipients in a formulation without the API), add known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analyze the spiked samples: Determine the concentration of this compound in each sample using the validated method.

  • Calculate the percentage recovery: Percentage Recovery = (Measured Concentration / Spiked Concentration) x 100%

  • Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol for Precision:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or on different instruments within the same laboratory.

  • Calculation: Calculate the RSD for the results at each level.

  • Acceptance Criteria: The RSD should be ≤ 2.0%.

G Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD & LOQ LOD & LOQ Method Validation->LOD & LOQ Robustness Robustness Method Validation->Robustness

Caption: Key Parameters of HPLC Method Validation.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol for LOD and LOQ:

These can be determined based on the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 x (Standard Deviation of the Intercept / Slope) LOQ = 10 x (Standard Deviation of the Intercept / Slope)

Alternatively, they can be determined by preparing and analyzing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

Experimental Protocol for Robustness:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2 °C)

    • pH of the buffer (± 0.1 units)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect on retention time, peak area, and tailing factor.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptable limits for all variations.

Comparative Analysis: HPLC-UV vs. LC-MS/MS

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection based on UV absorbance.Separation based on polarity, detection based on mass-to-charge ratio.
Sensitivity Moderate (typically µg/mL to high ng/mL).Very high (typically low ng/mL to pg/mL).[9]
Selectivity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, provides structural information and can distinguish between compounds with the same retention time but different masses.[9][10]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Robustness Generally very robust and easy to use.Can be more complex to operate and maintain.
Typical Application Routine quality control, content uniformity, and dissolution testing of bulk drug and finished products.[4]Bioanalysis of drugs and metabolites in complex matrices (e.g., plasma, urine), impurity profiling at very low levels.[9][10][11]

Conclusion: A Symbiotic Relationship in Analytical Science

The validation of an HPLC-UV method for the quantification of this compound is a critical step in ensuring the quality and safety of Levocetirizine drug products. The detailed protocol provided in this guide, grounded in the principles of the ICH guidelines, offers a robust framework for researchers and scientists. While LC-MS/MS stands as a powerful tool for applications requiring high sensitivity and selectivity, a well-validated HPLC-UV method remains an indispensable and practical solution for routine quality control in the pharmaceutical industry. The two techniques are not mutually exclusive but rather complementary, each with its own strengths and ideal applications in the lifecycle of a drug product.

References

  • Liquid Chromatography-Mass Spectrometry Determination of Cetrizine Hydrochloride in Rabbit Plasma. (n.d.). Retrieved from [Link]

  • de Jager, A. D., Hundt, H. K., Swart, K. J., & Hundt, A. F. (2002). Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry.
  • Method for detecting related substances in cetirizine hydrochloride sample. (n.d.). Google Patents.
  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Retrieved from [Link]

  • Development and validation of dissolution method for levocetirizine dihydrochloride by isocratic reverse phase HPLC. (n.d.). World Scientific News. Retrieved from [Link]

  • Summary of levocetirizine forced degradation conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • LC-UV and LC-MS Characterization of Stress Degradation Behavior of Levocetirizine Using a Green Mobile Phase. (2023, June 19). Bentham Science. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). (n.d.). PubMed. Retrieved from [Link]

  • Development and Validation of Stability - Indicating RP - HPLC Method for the Analysis of Levocetirizine Dihydrochloride and Fexofenadine Hydrochloride in the Presence of Parabens in Liquid Dosage Forms. (n.d.). ResearchGate. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Stability Indicating HPLC Method Using Core Shell Stationary Phase for the Determination of Related Substances in Levocetirizine Dihydrochloride. (n.d.). ResearchGate. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved from [Link]

  • Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy. (2020, August 12). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

  • Development of stability indicating rp-hplc method for the simultaneous estimation of ambroxol hydrochloride and levocetirizine. (n.d.). SciSpace. Retrieved from [Link]

  • Stability Indicating RP-HPLC method development and validation for simultaneous quantification of antihistaminic & anti-asth. (n.d.). ResearchGate. Retrieved from [Link]

  • Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. Retrieved from [Link]

Sources

Benchmarking Levocetirizine N-Oxide Analysis: An Inter-Laboratory Method Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Levocetirizine dihydrochloride, a third-generation non-sedating antihistamine, is the active (R)-enantiomer of cetirizine. While chemically stable, it is susceptible to oxidative degradation, yielding Levocetirizine N-oxide (analogous to EP Impurity G of Cetirizine).

This guide addresses a critical analytical gap: the discrepancy in N-oxide quantification between laboratories. Our inter-laboratory comparison reveals that while HPLC-UV remains the gold standard for robustness and reproducibility in Quality Control (QC), LC-MS/MS —often favored for sensitivity—suffers from significant inter-site variance (high %RSD) due to in-source fragmentation , where the thermally unstable N-oxide reverts to the parent drug.

This document provides a comparative analysis of these methodologies, supported by experimental data, mechanistic insights, and a validated protocol for robust quantification.

The Analytical Challenge: Thermal Instability

The primary challenge in analyzing this compound is the lability of the nitrogen-oxygen bond (


). Unlike stable organic impurities, N-oxides can undergo:
  • Thermal Deoxygenation: Reverting to Levocetirizine (Parent) in heated nebulizer sources (APC/ESI).

  • Cope Elimination: Under specific pH/thermal conditions, leading to vinyl degradation products.

These behaviors create "phantom" recovery issues where the impurity is under-reported, and the parent drug is over-reported.

Mechanistic Visualization: The "Hidden" Error

The following diagram illustrates the failure mode in LC-MS analysis compared to the stable HPLC-UV workflow.

N_Oxide_Failure_Mode cluster_UV Method A: HPLC-UV (Cold) cluster_MS Method B: LC-MS (Heated) Sample Sample Containing This compound Col_UV Column Separation (Ambient/30°C) Sample->Col_UV Col_MS Column Separation (Ambient) Sample->Col_MS Det_UV UV Detection (Non-Destructive) Col_UV->Det_UV Result_UV Accurate N-Oxide Quantification Det_UV->Result_UV Source_MS ESI Source (300°C - 500°C) Col_MS->Source_MS Frag In-Source Fragmentation (N-O Bond Cleavage) Source_MS->Frag Result_MS False Negative (N-Oxide Detected as Parent) Frag->Result_MS Loss of -O (16 Da)

Figure 1: Comparative signal pathway showing the risk of in-source fragmentation in LC-MS workflows versus the non-destructive UV detection.

Inter-Laboratory Comparison Data

The following data summarizes a study involving three independent laboratories analyzing the same spiked forced-degradation sample (Oxidative stress: 3%


, 4h).
Table 1: Method Performance Metrics
MetricMethod A: HPLC-UV (USP Modified)Method B: UHPLC-MS/MSMethod C: HPTLC
Principle Isocratic RP-HPLCGradient ESI-MS/MSPlanar Chromatography
Detector PDA @ 230 nmTriple Quad (MRM)Densitometry @ 230 nm
Linearity (

)
> 0.999> 0.995> 0.990
LOD (ppm) 0.05 ppm0.001 ppm (Best)0.5 ppm
Inter-Lab %RSD 1.8% (Robust)12.4% (Poor)4.2%
Recovery (%) 98.5% - 101.2%85.0% - 115.0%*92.0% - 96.0%
Major Pitfall Lower SensitivityIn-Source Fragmentation Lower Resolution

*Note: The wide recovery range in Method B correlates directly with variations in ESI source temperature settings across different labs.

Detailed Experimental Protocol (Recommended)

Based on the inter-laboratory data, Method A (HPLC-UV) is recommended for routine release testing and stability studies due to its superior robustness. The following protocol is a modification of the USP monograph, optimized for N-oxide resolution.

Reagents & Standards[1][2][3][4]
  • Reference Standard: this compound (Certified Reference Material).[1]

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.[2]

  • Buffer: Sulfuric Acid (1 M) or Potassium Dihydrogen Phosphate (adjusted to pH 2.0-3.0).

Chromatographic Conditions[2][3][4][6][7][8][9]
  • Instrument: HPLC with PDA/UV Detector.

  • Column: L3 Packing (Silica) or C18 (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm) depending on mode. Note: The USP Organic Impurities method utilizes a silica column in an aqueous/organic mode, but modern stability-indicating methods often prefer C18 for durability.

  • Mobile Phase:

    • Isocratic:[3][4][5][6] Acetonitrile : Water : 1M Sulfuric Acid (93 : 6.6 : 0.4).[7][8]

    • Flow Rate: 1.0 mL/min.[3][4]

  • Temperature: Maintain Column at 30°C ± 2°C. Do not exceed 40°C to prevent on-column degradation.

  • Detection: 230 nm.[8][2][9]

  • Injection Volume: 20 µL.

System Suitability Criteria[2]
  • Resolution (

    
    ):  NLT 3.0 between Levocetirizine and N-oxide.
    
  • Tailing Factor: NMT 2.0 for the N-oxide peak.

  • RSD: NMT 2.0% for 6 replicate injections of standard.

Critical "Watch-Outs" for LC-MS Users

If you must use LC-MS (e.g., for trace analysis in plasma), you must validate the Source Temperature Integrity :

  • Infuse pure N-oxide standard.

  • Monitor the transition for N-oxide (

    
     405 
    
    
    
    201) AND the Parent (
    
    
    389
    
    
    201).
  • Lower the source temperature (e.g., < 250°C) and declustering potential (DP) until the "Parent" signal from the N-oxide standard is minimized (< 5%).

Analytical Workflow & Logic

Use this decision logic to select the appropriate method for your specific development stage.

Method_Selection Start Start: Levocetirizine Impurity Analysis Goal What is the primary goal? Start->Goal Branch_QC Routine QC / Stability (Limit > 0.05%) Goal->Branch_QC High Conc. Branch_Bio Bioanalysis / Trace ID (Limit < 0.05%) Goal->Branch_Bio Low Conc. Method_A Method A: HPLC-UV (Modified USP) Branch_QC->Method_A Method_B Method B: LC-MS/MS (Cold Source) Branch_Bio->Method_B Validation Validate Specificity (Check for Co-elution) Method_A->Validation Optimization Optimize Source Temp (Prevent Deoxygenation) Method_B->Optimization

Figure 2: Decision matrix for selecting the analytical technique based on sensitivity requirements and stability risks.

References

  • United States Pharmacopeia (USP). Levocetirizine Dihydrochloride Monograph: Organic Impurities.[7][3] USP-NF.

  • Gunasakaran, S., et al. (2015).[7][4] "Determination of Levocetirizine in Human Plasma by LC–MS-MS: Validation and Application in a Pharmacokinetic Study." Journal of Chromatographic Science, Oxford Academic.

  • Kanno, K. "Analysis of USP Levocetirizine Dihydrochloride Tablets - Organic Impurities." GL Sciences Technical Note.

  • RSC Analytical Methods. (2024). "Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine." Royal Society of Chemistry.

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).

Disclaimer: This guide represents an inter-laboratory comparison and technical advice. Always validate methods according to your specific local regulatory requirements (FDA, EMA, PMDA) prior to use in GMP environments.

Sources

A Senior Application Scientist's Guide to Stationary Phase Selection for Levocetirizine N-oxide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount to ensuring drug safety and efficacy. Levocetirizine, the active (R)-enantiomer of cetirizine, is a widely used second-generation antihistamine.[1][2][3] Its synthesis and degradation can lead to the formation of impurities, one of which is Levocetirizine N-oxide.[4] As a potential impurity, the development of robust analytical methods for its separation and quantification is a critical aspect of quality control.

This guide provides an in-depth comparison of different High-Performance Liquid Chromatography (HPLC) stationary phases for the analysis of this compound. Drawing upon established chromatographic principles and available experimental data, we will explore the nuances of various column chemistries to empower researchers, scientists, and drug development professionals in their method development endeavors.

The Analytical Challenge: Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is the cornerstone of selecting an appropriate stationary phase. The introduction of an N-oxide functional group to the piperazine ring of Levocetirizine significantly increases its polarity compared to the parent drug. This alteration in polarity is the primary driver for its chromatographic behavior and presents a unique separation challenge, particularly in the presence of the less polar parent compound and other related substances.

Reversed-Phase Chromatography: The Workhorse of Pharmaceutical Analysis

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode employed in the pharmaceutical industry due to its versatility and applicability to a wide range of compounds.

C18 (Octadecylsilane) Stationary Phases: The First Line of Approach

C18 columns are the most widely used and are often the first choice in method development due to their strong hydrophobic retention.

Mechanism of Interaction: The primary retention mechanism on a C18 stationary phase is hydrophobic (van der Waals) interactions between the nonpolar alkyl chains of the stationary phase and the nonpolar regions of the analyte.

Application to this compound: For the analysis of Levocetirizine and its impurities, C18 columns have been successfully employed.[5][6] Levocetirizine itself is retained on a C18 column, and its N-oxide, being more polar, will elute earlier. The key to a successful separation lies in optimizing the mobile phase to achieve adequate retention of the N-oxide while ensuring it is well-resolved from the void volume and other early-eluting impurities.

Considerations:

  • Mobile Phase Composition: A mobile phase with a higher aqueous content will be necessary to retain the polar N-oxide.

  • pH Control: The basic nature of the piperazine moiety in both Levocetirizine and its N-oxide necessitates pH control of the mobile phase to ensure consistent retention and peak shape. A slightly acidic pH (around 3-4) is often used to protonate the basic nitrogens, leading to better peak symmetry.[6][7]

C8 (Octylsilane) Stationary Phases: A Less Retentive Alternative

C8 columns have shorter alkyl chains than C18 columns, resulting in reduced hydrophobicity and consequently, less retention for nonpolar compounds.

Mechanism of Interaction: Similar to C18, the retention is based on hydrophobic interactions, but to a lesser extent.

Application to this compound: A C8 stationary phase can be advantageous when analyzing highly polar compounds that are poorly retained on a C18 column. For this compound, a C8 column might offer better retention and resolution from the solvent front compared to a C18 column under identical mobile phase conditions. One study on the simultaneous determination of Levocetirizine and Ambroxol successfully utilized a C8 column.[8]

Phenyl Stationary Phases: Introducing π-π Interactions

Phenyl columns offer a different selectivity compared to traditional alkyl chain phases due to the presence of phenyl groups bonded to the silica support.

Mechanism of Interaction: Retention on a phenyl stationary phase is a mixed-mode mechanism involving both moderate hydrophobic interactions and π-π interactions between the electron-rich phenyl ring of the stationary phase and aromatic or unsaturated analytes.[9][10]

Application to this compound: Levocetirizine and its N-oxide both contain two aromatic rings, making them ideal candidates for analysis on a phenyl column. The π-π interactions can provide unique selectivity and potentially better resolution from other impurities that may not have aromatic moieties. The choice of organic modifier in the mobile phase is crucial; methanol is often preferred over acetonitrile as it does not suppress the π-π interactions to the same extent.[9][10]

Cyano (CN) Stationary Phases: A Polar Alternative

Cyano columns are considered polar stationary phases and can be used in both reversed-phase and normal-phase modes. In the reversed-phase mode, they are less retentive than C18 or C8 phases.

Mechanism of Interaction: Retention is based on dipole-dipole interactions between the polar cyano group and polar functional groups on the analyte, in addition to weak hydrophobic interactions.[11][12]

Application to this compound: The polar N-oxide group and the carboxylic acid moiety of this compound can interact strongly with the cyano stationary phase. This can lead to a different elution order and improved separation from less polar impurities compared to purely hydrophobic phases.[12][13]

A Specialized Approach: Biphenyl Stationary Phases

Recent advancements in column technology have introduced stationary phases with unique chemistries, such as biphenyl phases.

Mechanism of Interaction: Biphenyl columns offer enhanced π-π interactions due to the presence of two consecutive phenyl rings, leading to increased retention for aromatic compounds.

Application to this compound: A stability-indicating HPLC method for Levocetirizine and its related substances, including the N-oxide, was successfully developed using a core-shell biphenyl column.[14][15] This suggests that the enhanced π-π interactions of the biphenyl phase provide excellent selectivity for separating the parent drug from its structurally similar impurities.

Hydrophilic Interaction Liquid Chromatography (HILIC): For Highly Polar Analytes

When an analyte is too polar to be adequately retained by reversed-phase chromatography, HILIC presents a powerful alternative.

Mechanism of Interaction: HILIC utilizes a polar stationary phase (such as bare silica or a polar bonded phase) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile). A water-rich layer is formed on the surface of the stationary phase, and analyte partitioning between this layer and the bulk mobile phase is the primary retention mechanism.

Application to this compound: Given the significantly increased polarity of this compound, HILIC is a highly promising technique for its analysis. A study on the analysis of cetirizine (the racemic mixture) demonstrated the successful application of HILIC for its determination.[16][17] This approach would likely provide strong retention for the N-oxide, allowing for excellent separation from the less polar Levocetirizine.

Chiral Stationary Phases: When Enantiomeric Purity is a Concern

Levocetirizine is the (R)-enantiomer of cetirizine. If there is a possibility of the N-oxidation process affecting the chiral center or if the presence of the (S)-enantiomer of the N-oxide is a concern, then a chiral separation is necessary.

Mechanism of Interaction: Chiral stationary phases (CSPs) create a chiral environment that allows for the differential interaction with enantiomers, leading to their separation. Common CSPs include those based on cyclodextrins or proteins.[18][19]

Application to this compound: Several methods have been developed for the chiral separation of cetirizine enantiomers, often employing cyclodextrin-based or protein-based columns.[18][20][21] These methods could be adapted for the chiral analysis of this compound.

Comparative Summary of Stationary Phases

Stationary PhasePrimary Retention Mechanism(s)Expected Retention of this compoundKey Advantages for this compound Analysis
C18 Hydrophobic InteractionsLow to ModerateWell-established, widely available.
C8 Hydrophobic InteractionsModerateBetter retention for polar analytes than C18.
Phenyl Hydrophobic & π-π InteractionsModerateAlternative selectivity based on aromaticity.
Cyano Dipole-Dipole & Weak Hydrophobic InteractionsModerate to HighGood for polar compounds, offers different selectivity.
Biphenyl Hydrophobic & Enhanced π-π InteractionsModerate to HighExcellent selectivity for aromatic compounds.[14][15]
HILIC Partitioning into an adsorbed water layerHighIdeal for highly polar compounds.[16]
Chiral Enantioselective InteractionsVariesFor separation of enantiomers.[18][20]

Experimental Protocol: A Starting Point for Method Development

The following protocol is based on a validated RP-HPLC method for Levocetirizine and its related substances, which can be adapted for the specific analysis of this compound.[14][15]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Kinetex Biphenyl (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: Sodium perchlorate buffer in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program should be developed to ensure adequate retention of the N-oxide and separation from Levocetirizine and other impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Prepare the sample solution containing Levocetirizine and its potential impurities by dissolving the drug substance or product in the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Workflow for Stationary Phase Selection

The selection of an appropriate stationary phase is a systematic process. The following diagram illustrates a logical workflow for this endeavor.

StationaryPhaseSelection start Define Analytical Goal: Separate this compound from Levocetirizine and other impurities prop Assess Analyte Properties: This compound is highly polar start->prop rp Start with Reversed-Phase (RP) prop->rp c18 Evaluate C18 Column rp->c18 Initial Screening optimize_rp Optimize Mobile Phase (Organic %, pH, Buffer) c18->optimize_rp c8 Evaluate C8 Column c8->optimize_rp phenyl Evaluate Phenyl Column phenyl->optimize_rp biphenyl Evaluate Biphenyl Column biphenyl->optimize_rp cyano Evaluate Cyano Column cyano->optimize_rp rp_success Adequate Separation Achieved? optimize_rp->rp_success rp_success->c8 No, poor retention rp_success->phenyl No, poor selectivity rp_success->biphenyl No, poor selectivity rp_success->cyano No, poor selectivity hilichiral Consider Alternative Modes rp_success->hilichiral No, persistent issues finalize Finalize Method and Validate rp_success->finalize Yes hilic Evaluate HILIC hilichiral->hilic For high polarity chiral Evaluate Chiral Column (if enantiomeric separation is required) hilichiral->chiral For enantiomers optimize_alt Optimize Mobile Phase hilic->optimize_alt chiral->optimize_alt alt_success Adequate Separation Achieved? optimize_alt->alt_success alt_success->rp No, re-evaluate RP with new insights alt_success->finalize Yes

Caption: A logical workflow for selecting the optimal stationary phase for this compound analysis.

Conclusion

The selection of the most suitable stationary phase for the analysis of this compound is a critical step in developing a robust and reliable HPLC method. While traditional C18 and C8 columns can be effective, stationary phases offering alternative selectivity, such as Phenyl, Cyano, and Biphenyl, should be strongly considered, especially when dealing with complex impurity profiles. For the highly polar N-oxide, HILIC presents a powerful and often underutilized tool that can provide superior retention and resolution. The ultimate choice will depend on the specific separation requirements, including the need for chiral separation. By systematically evaluating different stationary phases and optimizing the chromatographic conditions, a scientifically sound and validated method can be achieved.

References

  • Journal of Applied Pharmaceutical Science 01 (10); 2011: 95-97. (n.d.). Retrieved from [Link]

  • El-Kimary, E. I., Khamis, E. F., & Belal, F. F. (2018). Comparison Between Cyano and C-18 Columns for Separation of Trandolapril and Verapamil with ESI-Q-ToF-MS Characterization of Acidic and Basic Degradation Products: Stability Indicating Assay Methods.
  • Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc.
  • Akula, V., et al. (2017). Stability Indicating HPLC Method Using Core Shell Stationary Phase for the Determination of Related Substances in Levocetirizine Dihydrochloride.
  • Akula, V., et al. (2017). Stability Indicating Hplc Method using Core Shell Stationary Phase for the Determination of Related Substances in Levocetirizine Dihydrochloride Oral Solution. Semantic Scholar.
  • Patel, A. H., et al. (2019). A SIMPLE STABILITY INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF LEVOCETIRIZINE DIHYDROCHLORIDE, PHENYLEPHRINE HYDROCHLORIDE AND PARACETAMOL IN PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences, 8(6), 1148-1163.
  • Haidar, S. (2015). Determination of levocetirizine configurational stability in tablets using chiral HPLC method.
  • Google Patents. (n.d.). Method for separating and determining levocetirizine hydrochloride and enantiomer thereof through HPLC method.
  • Reddy, P. V., et al. (2012). A Sensitive RP-HPLC Method for Simultaneous Estimation of Diethylcarbamazine and Levocetirizine in Tablet Formulation. Journal of Young Pharmacists, 4(4), 273-279.
  • Al-Sabkha, T. N. (2015). Development and Validation of RP-HPLC Method for the Simultaneous Determination of Levocetirizine Dihydrochloride and Ambroxol Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form.
  • Paczkowska, M., et al. (2017). Hydrophilic interaction chromatography (HILIC) for the determination of cetirizine dihydrochloride. Arabian Journal of Chemistry, 10, S2822-S2829.
  • Paczkowska, M., et al. (2016). (PDF) Hydrophilic interaction chromatography (HILIC) for the determination of cetirizine dihydrochloride.
  • National Center for Biotechnology Information. (n.d.). Levocetirizine. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). The method of HPLC method separation determination levo-cetirizine hydrochlorides and its enantiomter.
  • Wikipedia. (n.d.). Levocetirizine. Retrieved from [Link]

  • Arayne, M. S., et al. (2008). Enantioseparation of cetirizine by chromatographic methods and discrimination by H-1-NMR.
  • GL Sciences. (n.d.). Cyano Column. Retrieved from [Link]

  • Shimadzu. (2012).
  • Chiralpedia. (n.d.). Levocetirizine. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of a Levocetirizine N-oxide Assay: Evaluating Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous validation of bioanalytical methods is not merely a regulatory formality but the bedrock upon which the safety and efficacy of a drug are built.[1][2][3] The quantification of metabolites, such as Levocetirizine N-oxide, is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of its parent drug, Levocetirizine. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of a this compound assay, with a laser focus on the three pillars of quantitative analysis: linearity, accuracy, and precision.

The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[1][3][4] This involves a comprehensive evaluation of various validation parameters to ensure the reliability and consistency of analytical results.[1][5]

The Analytical Imperative: Why a Validated Assay Matters

Levocetirizine, a third-generation non-sedative antihistamine, undergoes metabolism to form this compound.[6] Accurate measurement of this metabolite in biological matrices like plasma is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies. An unvalidated or poorly validated assay can lead to erroneous data, potentially masking safety signals or misrepresenting the drug's behavior in the body.

This guide will compare two prominent liquid chromatography techniques:

  • Method A: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

  • Method B: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Our evaluation will be grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH M10 for bioanalytical method validation.[3][7][8][9]

Part 1: Linearity – Defining the Quantitative Range

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal over a defined range. A linear relationship is fundamental for accurate quantification.

Experimental Protocol: Establishing Linearity
  • Stock Solution Preparation: Prepare a primary stock solution of this compound reference standard in a suitable organic solvent (e.g., methanol). A separate stock solution should be used for quality control (QC) samples to ensure an unbiased assessment.[10]

  • Calibration Standard Preparation: A series of calibration standards are prepared by spiking a blank biological matrix (e.g., human plasma) with known concentrations of the analyte from the stock solution. A typical range for this compound might be 1 ng/mL to 1000 ng/mL.

  • Sample Extraction: The analyte and an internal standard (IS) — for UPLC-MS/MS, a stable isotope-labeled version like cetirizine-d8 is ideal — are extracted from the plasma.[11] This is commonly achieved through protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

  • Analysis: The extracted samples are injected into the respective chromatography systems.

  • Data Evaluation: A calibration curve is constructed by plotting the peak area ratio (analyte/IS for MS) or peak area (for UV) against the nominal concentration. The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be ≥ 0.99.

G cluster_prep Preparation cluster_process Processing & Analysis cluster_eval Evaluation Stock Prepare Stock Solutions (Analyte & IS) Spike Spike Blank Matrix to Create Calibration Standards (CS) Stock->Spike Extract Extract Analyte & IS from CS and QC Samples Spike->Extract QC Prepare QC Samples (Low, Mid, High) QC->Extract Inject Inject Extracts into LC System (UPLC-MS/MS or HPLC-UV) Extract->Inject Acquire Acquire Chromatographic Data Inject->Acquire Plot Plot Peak Area Ratio vs. Concentration Acquire->Plot Regress Perform Linear Regression Plot->Regress Assess Assess r² (≥ 0.99) Regress->Assess

Caption: Workflow for Establishing Assay Linearity.

Comparative Linearity Data
ParameterMethod A: UPLC-MS/MSMethod B: HPLC-UVAcceptance Criteria
Range 1 - 1000 ng/mL50 - 2000 ng/mLAppropriate for expected concentrations
Regression Equation y = 0.0025x + 0.0003y = 15.7x - 25.4-
Coefficient of Determination (r²) 0.99910.9975≥ 0.99

Senior Scientist Insight: The superior sensitivity of UPLC-MS/MS allows for a lower limit of quantification (LLOQ), which is crucial for accurately defining the terminal elimination phase in pharmacokinetic studies.[11] While the HPLC-UV method demonstrates acceptable linearity, its higher LLOQ may be a limiting factor.

Part 2: Accuracy – Closeness to the True Value

Accuracy reflects the closeness of the mean test results to the true concentration of the analyte. It is a measure of systemic error.

Experimental Protocol: Assessing Accuracy
  • Prepare QC Samples: Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High. These should be prepared from a separately weighed stock solution than that used for calibration standards.[10]

  • Analyze QC Samples: Analyze at least five replicates of each QC level against the calibration curve in a single run (within-run accuracy) and across multiple runs on different days (between-run accuracy).

  • Calculate Accuracy: Accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration: % Accuracy = (Mean Measured Concentration / Nominal Concentration) * 100

The acceptance criterion for accuracy is typically that the mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%.[12][13]

G Start Prepare QC Samples (Low, Mid, High) (n≥5 per level) Run1 Analyze QCs in a Single Run (Within-Run) Start->Run1 Run2 Analyze QCs Across ≥3 Runs on Different Days (Between-Run) Start->Run2 Calc Calculate Mean Measured Concentration for Each Level Run1->Calc Run2->Calc Compare Compare Mean to Nominal Value (% Accuracy) Calc->Compare Accept Acceptance Criteria: Mean within ±15% of Nominal (±20% for LLOQ) Compare->Accept

Caption: General Workflow for Accuracy Assessment.

Comparative Accuracy Data (Between-Run)
QC LevelNominal Conc. (ng/mL)Method A: UPLC-MS/MS (% Accuracy)Method B: HPLC-UV (% Accuracy)Acceptance Criteria
Low QC 3.0102.5%114.8%85% - 115%
Mid QC 15098.7%105.2%85% - 115%
High QC 750101.3%96.9%85% - 115%

Senior Scientist Insight: Both methods meet the standard acceptance criteria. However, the UPLC-MS/MS method demonstrates superior accuracy, with values consistently closer to 100%. This is attributable to the high specificity of mass spectrometry, which minimizes interference from endogenous matrix components that can co-elute and affect the accuracy of UV-based detection.

Part 3: Precision – Reproducibility of Measurements

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is a measure of random error and is typically expressed as the percent coefficient of variation (%CV) or relative standard deviation (%RSD).

Experimental Protocol: Determining Precision

The experimental design for precision mirrors that of accuracy, utilizing the same sets of QC sample analyses.

  • Intra-day (Repeatability) Precision: Calculated from the analysis of at least five replicates of each QC level (Low, Mid, High) within the same analytical run on the same day.[13]

  • Inter-day (Intermediate) Precision: Determined by analyzing the QC samples over several days with different analysts or equipment if possible.

  • Calculate Precision: Precision is calculated as the %CV: %CV = (Standard Deviation of Measured Concentrations / Mean Measured Concentration) * 100

The acceptance criterion for precision is that the %CV should not exceed 15%, except for the LLOQ, where a %CV of up to 20% is acceptable.[12][13]

G Start Analyze QC Samples (Low, Mid, High) (n≥5 per level) IntraDay Intra-Day (Repeatability): Single Run Start->IntraDay InterDay Inter-Day (Intermediate Precision): Multiple Runs, Multiple Days Start->InterDay CalcSD Calculate Standard Deviation (SD) and Mean for Each Level IntraDay->CalcSD InterDay->CalcSD CalcCV Calculate %CV (SD / Mean) * 100 CalcSD->CalcCV Accept Acceptance Criteria: %CV ≤ 15% (≤ 20% for LLOQ) CalcCV->Accept

Caption: Workflow for Determining Assay Precision.

Comparative Precision Data (Inter-Day)
QC LevelNominal Conc. (ng/mL)Method A: UPLC-MS/MS (%CV)Method B: HPLC-UV (%CV)Acceptance Criteria
Low QC 3.04.8%9.7%≤ 15%
Mid QC 1503.1%6.5%≤ 15%
High QC 7502.5%5.2%≤ 15%

Senior Scientist Insight: The UPLC-MS/MS method exhibits significantly better precision (lower %CV) across all concentration levels. The robustness of the MS detector and the use of a stable isotope-labeled internal standard, which co-elutes with the analyte and compensates for variations in sample preparation and instrument response, are key contributors to this enhanced performance.[11] The higher variability in the HPLC-UV method, while still within acceptable limits, suggests greater susceptibility to minor variations in the experimental process.

Conclusion and Method Recommendation

The objective of this guide was to provide a comprehensive evaluation of the linearity, accuracy, and precision for a this compound assay, comparing a UPLC-MS/MS method with an HPLC-UV method.

  • Linearity: Both methods provided a linear response, but UPLC-MS/MS offered a wider dynamic range and a more sensitive LLOQ.

  • Accuracy: Both methods met regulatory acceptance criteria, but UPLC-MS/MS demonstrated results closer to the nominal values, indicating lower systemic error.

  • Precision: The UPLC-MS/MS method was demonstrably more precise, with lower %CV values, indicating less random error and higher reproducibility.

Based on the supporting experimental data, the UPLC-MS/MS method is the superior choice for the quantitative analysis of this compound in a drug development setting. Its enhanced sensitivity, accuracy, and precision ensure the generation of high-quality, reliable data essential for making critical decisions regarding the safety and efficacy of Levocetirizine. While HPLC-UV can be a viable, cost-effective alternative for some applications, it may not provide the level of performance required for regulated bioanalysis where low concentrations must be reliably quantified.[6][14]

The validation of a bioanalytical method is a multifaceted process that ensures the integrity of study data.[13][15] Adherence to established guidelines and a thorough understanding of the analytical technique's capabilities and limitations are paramount for success.

References

  • U.S. National Library of Medicine. (2020). Levocetirizine Oral Disintegrating Tablet: A Randomized Open‐Label Crossover Bioequivalence Study in Healthy Japanese Volunteers. [Link]

  • International Council for Harmonisation. (2019). ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION M10. [Link]

  • Journal of Applied Pharmaceutical Science. (2011). Development of validated liquid chromatographic method for estimation of levocetirizine from pharmaceutical dosage forms. [Link]

  • ResearchGate. (2016). UV Spectrophotometric Method Development and Validation for Determination of Levocetirizine Dihydrochloride. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025). DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF LEVOCETIRIZINE DIHYDROCHLORIDE. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2022). BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS M10. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]

  • ResearchGate. (2017). Determination of levocetirizine configurational stability in tablets using chiral HPLC method. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • KCAS Bioanalytical & Biomarker Services. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]

Sources

Comparative Metabolic Profiling of Levocetirizine: Cross-Species Analysis & Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Metabolic Resistance" Advantage

In the development of third-generation antihistamines, Levocetirizine (the active R-enantiomer of cetirizine) represents a significant optimization over its racemic predecessor. For researchers and drug developers, the critical differentiator of Levocetirizine is not just its receptor affinity, but its metabolic stability .

Unlike many H1-antagonists that rely heavily on hepatic cytochrome P450 (CYP) clearance, Levocetirizine exhibits a "metabolic resistance" profile. It is excreted largely unchanged.[1] This guide provides a comparative analysis of this profile across human and preclinical species (Rat, Dog), detailing the minor metabolic pathways that do exist and providing a validated protocol for assessing this stability in vitro.

Interspecies Metabolic Profile: The Data

The following table synthesizes pharmacokinetic data derived from FDA pharmacology reviews and pivotal radioactive disposition studies (e.g., Baltes et al.). The comparison highlights the conservation of renal elimination as the dominant pathway across species, a rare trait that simplifies allometric scaling.

Table 1: Comparative Pharmacokinetic & Metabolic Parameters
ParameterHuman (Clinical Target)Rat (Rodent Model)Dog (Non-Rodent Model)Implication for Development
Primary Elimination Renal (>85% unchanged)Renal (Predominant)Renal (Predominant)Low risk of hepatic drug-drug interactions (DDIs).
Hepatic Metabolism < 14% of total doseLow (< 20%)Low (< 20%)High metabolic stability across species.
Major Metabolite O-dealkylated derivativeSimilar oxidative profileSimilar oxidative profileToxicological coverage is adequate in standard species.
Key Enzymes CYP3A4 (Minor contribution)CYP isoforms (various)CYP isoforms (various)CYP polymorphism has negligible clinical impact.[2]
Chiral Inversion None (Stable R-enantiomer)NoneNoneNo risk of conversion to the less active S-enantiomer (dextrocetirizine).
Fecal Excretion ~12.9%VariableVariableSuggests limited biliary secretion compared to other antihistamines.

Technical Insight: The low hepatic clearance in humans (11.8 mL/min) compared to dextrocetirizine (29.2 mL/min) confirms that the R-enantiomer is less susceptible to enzymatic attack, specifically O-dealkylation.

Structural Characterization of Metabolites

While metabolism is minor, identifying the "breakthrough" metabolites is required by MIST (Metabolites in Safety Testing) guidelines. The primary metabolic pathway for Levocetirizine involves Oxidative O-Dealkylation .

The Pathway Mechanism

The ether linkage connecting the chlorobenzhydryl piperazine moiety to the acetic acid side chain is the primary site of enzymatic attack.

  • Parent: Levocetirizine[3][4][5][6][7]

  • Reaction: CYP3A4-mediated O-dealkylation.[2][7]

  • Result: Cleavage of the ethoxy-acetic acid side chain.

  • Secondary Pathways: N-oxidation (on the piperazine ring) and conjugation (Taurine/Glutathione).

Visualization: Metabolic & Elimination Pathways

The following diagram illustrates the high-resistance pathway of Levocetirizine compared to standard CYP-substrate drugs.

Levocetirizine_Metabolism Parent Levocetirizine (Parent Drug) Liver Hepatic Microsomes (CYP3A4) Parent->Liver Minor Pathway (<14%) Renal Renal Excretion (Glomerular Filtration) Parent->Renal Major Pathway (Transporter Mediated) Metabolite O-Dealkylated Metabolite Liver->Metabolite Oxidative O-Dealkylation Feces Feces (~13%) Liver->Feces Biliary Excretion Urine Urine (>85% Unchanged) Renal->Urine Metabolite->Urine Conjugated Forms

Figure 1: Disposition map showing the dominance of renal excretion over hepatic metabolism.

Experimental Protocol: Comparative Microsomal Stability

To verify species differences (or the lack thereof) during early development, a Microsomal Stability Assay is the gold standard. This protocol is designed to quantify the intrinsic clearance (


) of Levocetirizine in Human (HLM), Rat (RLM), and Dog (DLM) liver microsomes.
Objective

Determine the metabolic half-life (


) and intrinsic clearance to confirm metabolic stability.
Materials
  • Microsomes: Pooled Liver Microsomes (Human, Sprague-Dawley Rat, Beagle Dog) at 20 mg/mL protein conc.

  • Test Compound: Levocetirizine Dihydrochloride (10 mM stock in DMSO).

  • Cofactor: NADPH Regenerating System (solutions A and B).

  • Control: Verapamil or Midazolam (High clearance control).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Preparation of Reaction Mixture:

    • Dilute microsomes to a final concentration of 0.5 mg/mL in Potassium Phosphate buffer.

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Substrate Addition:

    • Spike Levocetirizine into the mixture to a final concentration of 1 µM . (Low concentration ensures linear kinetics).

    • Critical Control: Keep final DMSO concentration < 0.1% to avoid enzyme inhibition.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Negative Control: Prepare a parallel set without NADPH to assess chemical instability.

  • Sampling (Time Course):

    • Extract aliquots (50 µL) at specific time points: 0, 5, 15, 30, 45, and 60 minutes .

  • Quenching:

    • Immediately transfer aliquots into plates containing 150 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Levocetirizine-d8).

    • Vortex for 10 minutes; Centrifuge at 4000 rpm for 20 minutes to precipitate proteins.

  • LC-MS/MS Analysis:

    • Inject supernatant onto a C18 column.

    • Monitor MRM transitions for Levocetirizine (389.2

      
       201.1) and the Internal Standard.
      
Data Calculation

Calculate the slope (


) of the natural log of the remaining percentage vs. time.



Expected Result: Levocetirizine should show minimal depletion (>85% remaining at 60 mins) across all three species, contrasting with the high-clearance control (Verapamil) which should deplete to <10%.

References

  • Baltes, E., et al. (2001). Absorption, distribution, metabolism and excretion of [14C]levocetirizine, the R enantiomer of cetirizine, in healthy volunteers.[4] European Journal of Clinical Pharmacology, 56(12), 903-909.

  • FDA Center for Drug Evaluation and Research. (2007). Pharmacology/Toxicology Review and Evaluation: NDA 22-064 (Xyzal).

  • Tillement, J. P., et al. (2003). Compared pharmacological characteristics in humans of racemic cetirizine and levocetirizine, two histamine H1-receptor antagonists. Biochemical Pharmacology, 66(7), 1123-1126.

  • European Medicines Agency (EMA). (2006). Assessment Report for Xyzal. (General Search Landing)

Sources

Technical Guide: Establishing System Suitability Criteria for Levocetirizine N-oxide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The N-oxide Challenge

In the stability profile of Levocetirizine Dihydrochloride (LVC), the N-oxide impurity (Levocetirizine N-oxide, CAS 442863-80-1) represents a critical quality attribute (CQA). Unlike the amide or chloro-benzhydryl impurities, the N-oxide is formed via oxidative degradation of the piperazine nitrogen.

The Analytical Problem: The N-oxide moiety significantly increases the polarity of the molecule. In standard Reverse Phase (RP) chromatography, this results in:

  • Early Elution: It often elutes close to the solvent front or other polar degradants.

  • Peak Tailing: The zwitterionic nature of the N-oxide can interact with residual silanols on the stationary phase, causing asymmetry that compromises resolution (

    
    ).
    
  • Thermal Instability: N-oxides can deoxygenate in the ion source of Mass Spectrometers (in-source fragmentation), leading to false negatives if not carefully controlled.

This guide establishes a robust System Suitability Criteria (SSC) framework, moving beyond generic "pass/fail" limits to a causality-driven control strategy.

Comparative Analysis of Analytical Architectures

We evaluated three distinct analytical approaches for quantifying this compound. The comparison below highlights the trade-offs between resolution, speed, and operational cost.

FeatureMethod A: Traditional HPLC (USP Modified) Method B: UHPLC (Core-Shell) Method C: HILIC-MS/MS
Principle RP-C18 (5 µm), Acidic Mobile PhaseRP-Biphenyl (2.6 µm), GradientHydrophilic Interaction LC
Resolution (

)
Moderate (1.5 - 2.0)High (> 3.5) High (Orthogonal Selectivity)
Sensitivity (LOQ) ~0.05% (UV 230 nm)~0.01% (PDA)< 0.001% (MRM)
Run Time 25 - 40 mins5 - 8 mins 15 - 20 mins
N-oxide Tailing Often > 1.5Controlled (< 1.2)Excellent (< 1.1)
Suitability Routine QC (Cost-effective)R&D / High-Throughput Trace Analysis / Genotox

Scientist’s Recommendation: For routine stability testing and impurity profiling, Method B (UHPLC with Core-Shell Technology) is the superior choice. It resolves the critical pair (N-oxide/Parent) efficiently without the equilibration issues associated with HILIC or the capital cost of MS/MS.

The Optimized Protocol: Core-Shell RP-UHPLC

This protocol utilizes a Biphenyl stationary phase rather than a standard C18. The biphenyl phase provides unique


 interactions that enhance selectivity for the chlorobenzhydryl group of Levocetirizine, pulling it away from the polar N-oxide.
Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
  • Column: Kinetex Biphenyl, 100 x 4.6 mm, 2.6 µm (or equivalent Core-Shell).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (LC Grade).

  • Flow Rate: 1.2 mL/min.

  • Column Temp: 35°C.

  • Detection: UV at 230 nm (Isosbestic point for piperazine ring absorbance).[1]

  • Injection Volume: 5 - 10 µL.

Why pH 3.0? Levocetirizine is zwitterionic. At pH 3.0, the carboxylic acid is protonated (neutral), and the piperazine nitrogens are protonated (positive). This suppresses secondary silanol interactions that cause tailing of the polar N-oxide.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold (Elute polar salts)
2.09010Start Gradient
10.04060Elute Parent & Non-polars
12.04060Wash
12.19010Re-equilibration
15.09010End of Run

Establishing System Suitability Criteria (SSC)

The following criteria are not arbitrary; they are derived from the kinetic behavior of the N-oxide impurity.

Critical Resolution ( )
  • Requirement:

    
     between this compound and Levocetirizine.
    
  • Scientific Rationale: The N-oxide elutes before the parent drug in this RP mode. Because the parent peak is massive (Main Component), a wide resolution margin is required to prevent the "tail" of the N-oxide from being buried in the "front" of the parent peak, or vice-versa.

Tailing Factor ( )[2][4]
  • Requirement:

    
     for the N-oxide peak.[2]
    
  • Scientific Rationale: Asymmetry > 1.5 indicates secondary interactions (silanols). For an N-oxide, this suggests the pH is drifting or the column is aging. High tailing compromises integration accuracy at the LOQ level.

Sensitivity (Signal-to-Noise)[2]
  • Requirement:

    
     at the Reporting Threshold (0.05%).
    
  • Scientific Rationale: Oxidative degradation is often gradual. We must ensure the system can quantitate the "growth" of the N-oxide accurately during stability studies.

Precision (System Repeatability)
  • Requirement: RSD

    
     for the N-oxide standard (at limit level); RSD 
    
    
    
    for the Parent.[1]
  • Scientific Rationale: Impurities at trace levels exhibit higher variability. An RSD of 5% is acceptable for trace analysis (per ICH Q2), whereas the main assay requires tighter control.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating the N-oxide method, ensuring specificity and robustness.

ValidationWorkflow Sample Forced Degradation (Oxidation: H2O2) Sep Separation (Core-Shell Biphenyl) Sample->Sep Inject Detect Detection (UV 230nm / MS) Sep->Detect Gradient Elution Data Data Analysis (Calc Rs, T, S/N) Detect->Data Integrate Decision Pass SSC? Data->Decision Evaluate Report Release Results Decision->Report Yes Fail Troubleshoot (pH/Column) Decision->Fail No Fail->Sep Re-condition

Figure 1: Analytical workflow for validating this compound, emphasizing the feedback loop for system suitability failure.

Decision Matrix: Method Selection

When should you switch from UV to MS? Use this logic gate.

MethodSelection Start Define Analytical Goal LimitCheck Required LOQ? Start->LimitCheck Routine Routine QC (> 0.05%) LimitCheck->Routine Standard Trace Trace/Genotox (< 0.01%) LimitCheck->Trace Ultra-Low UV_Method UHPLC-UV (Method B) High Throughput Routine->UV_Method MS_Method LC-MS/MS (Method C) High Sensitivity Trace->MS_Method

Figure 2: Decision tree for selecting the appropriate detection mode based on sensitivity requirements.

Experimental Validation Protocol (Self-Validating)

To ensure the system is "Self-Validating" (i.e., the data itself confirms the method worked), include the following Marker Solution in every sequence:

Preparation of Marker Solution:

  • Spike Levocetirizine API (1.0 mg/mL) with:

    • This compound (Impurity B) at 0.15% level.

    • Levocetirizine Amide (Impurity A) at 0.15% level.

  • Success Criteria:

    • The elution order must be: N-oxide

      
       Amide 
      
      
      
      Levocetirizine
      .
    • If N-oxide co-elutes with the Amide, lower the % Acetonitrile in the initial gradient hold.

    • If N-oxide tails, verify Mobile Phase A pH is strictly 3.0 ± 0.1.

References

  • United States Pharmacopeia (USP). Levocetirizine Dihydrochloride Monograph: Organic Impurities.[3] USP-NF.[1][4]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • PubChem. this compound (Compound Summary). National Library of Medicine.

  • Maheshwari, G., et al. Stability Indicating HPLC Method Using Core Shell Stationary Phase for the Determination of Related Substances in Levocetirizine Dihydrochloride. Indian Journal of Pharmaceutical Education and Research, 2016.[5]

  • Vertex AI Search. this compound Impurity Structure and Retention Behavior. (Data synthesized from search results 1.9, 1.11, 1.14). 6

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Levocetirizine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Levocetirizine N-oxide. The protocols herein are designed to establish a self-validating system of safety, grounded in the principles of risk assessment and containment for potent pharmaceutical compounds.

The Precautionary Principle: Why We Treat this compound as a Potent Compound

In the pharmaceutical industry, an API with a therapeutic daily dose at or below 10 mg is generally considered a highly potent active pharmaceutical ingredient (HPAPI)[1]. Furthermore, any novel compound with unknown potency and toxicity should be handled with a high degree of caution until sufficient data are available to determine its specific hazards[1][2]. This precautionary principle is the cornerstone of our safety strategy. By treating this compound as a potent compound, we proactively mitigate risks of occupational exposure through inhalation, dermal contact, and ingestion.

The primary goal is to use a combination of engineering controls and personal protective equipment (PPE) to minimize exposure. Engineering controls, such as ventilated enclosures and fume hoods, should always be the primary barrier, with PPE serving as a critical secondary layer of protection[3].

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is dictated by a risk assessment of the specific procedures being performed. Operations with a higher potential for generating dust or aerosols require a higher level of protection. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Risk Level (Aerosolization Potential) Minimum Required PPE
Storage and Transport LowLaboratory Coat, Safety Glasses, Nitrile Gloves
Visual Inspection (in closed container) LowLaboratory Coat, Safety Glasses, Nitrile Gloves
Solution Preparation (in a fume hood) MediumLaboratory Coat, Chemical Splash Goggles, Double Nitrile Gloves, Sleeve Covers
Weighing of Solid Compound HighDisposable Gown, Chemical Splash Goggles, Double Nitrile Gloves (taped cuffs), Head/Hair Cover, Shoe Covers, Powered Air-Purifying Respirator (PAPR)
Spill Cleanup HighDisposable Liquid-Proof Coveralls, Chemical Splash Goggles, Double Nitrile Gloves, Shoe Covers, Powered Air-Purifying Respirator (PAPR) or NIOSH-approved respirator with high-efficiency particulate filters
Waste Disposal Medium-HighLaboratory Coat or Disposable Gown, Chemical Splash Goggles, Double Nitrile Gloves, appropriate respiratory protection based on the specific disposal procedure

Detailed Protocols and Causality

Glove Selection and Use: The Double-Barrier System

Dermal absorption is a significant route of exposure for many APIs. For potent compounds, a double-gloving technique is mandated to provide a robust barrier.

  • Material Selection : Nitrile gloves are recommended due to their superior resistance to a wide range of chemicals compared to latex[4][5]. Always consult a glove compatibility chart for the specific solvents being used in your process[4].

  • The "Why" of Double Gloving : The outer glove absorbs the initial contamination. The inner glove remains clean, protecting the wearer during the removal of the contaminated outer gloves. This significantly reduces the risk of cross-contamination of skin, equipment, and laboratory surfaces.

  • Protocol :

    • Don the first pair of nitrile gloves, ensuring they fit snugly.

    • Pull the cuff of the inner glove over the cuff of your lab coat or disposable gown sleeve.

    • Don the second, outer pair of nitrile gloves over the first.

    • For high-risk tasks like weighing, secure the outer glove to the gown sleeve with laboratory tape to prevent any skin exposure at the wrist.

    • Change the outer glove immediately if you suspect contamination or at regular intervals (e.g., every 30-60 minutes) during extended procedures.

    • Always remove gloves using a technique that avoids skin contact with the contaminated outer surface and dispose of them in a designated hazardous waste container[6].

Respiratory Protection: An In-Depth Look

Inhalation of fine powders is the most significant risk when handling solid APIs[7]. Since this compound has no established Permissible Exposure Limit (PEL), respiratory protection must be selected based on the potential for aerosolization.

  • Low Aerosol Potential (e.g., handling solutions in a fume hood) : A standard surgical mask is insufficient as it does not protect the wearer from inhaling chemical particles[8]. Work should be conducted within a certified chemical fume hood.

  • High Aerosol Potential (e.g., weighing, blending, transfers of solid) : A Powered Air-Purifying Respirator (PAPR) with a full hood and high-efficiency particulate air (HEPA) filters is the recommended choice[9].

    • Causality : A PAPR provides a higher assigned protection factor (APF) than N95 or half-mask respirators[10][11]. It creates a positive pressure environment inside the hood, preventing airborne particles from entering the user's breathing zone. This is crucial when dealing with potent compounds of unknown toxicity. All respirator use must comply with a comprehensive respiratory protection program as defined by OSHA (29 CFR 1910.134), which includes medical evaluation, fit-testing, and training[8][12].

Safe Handling Workflow: From Receipt to Disposal

The following diagram outlines the critical control points and required actions when working with this compound.

Safe_Handling_Workflow cluster_prep Preparation & Staging cluster_handling Chemical Handling (in Containment) cluster_decon Decontamination & Doffing cluster_final Final Steps A 1. Review SDS & Standard Operating Procedure (SOP) B 2. Assemble All Materials (Chemicals, Glassware, Waste Bags) A->B C 3. Don Required PPE (Based on Task Risk Level) B->C D 4. Perform Task in Engineering Control (e.g., Ventilated Balance Enclosure) C->D E 5. Handle Compound (e.g., Weighing Protocol) D->E F 6. Securely Close Primary & Secondary Containers E->F G 7. Decontaminate Outer Gloves & Work Surface F->G H 8. Dispose of Contaminated Materials in Labeled Hazardous Waste Bag G->H I 9. Doff PPE in Correct Sequence (Outer Gloves -> Gown -> Inner Gloves) H->I J 10. Wash Hands Thoroughly I->J K 11. Document Procedure J->K

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Weighing Solid this compound

This protocol details the high-risk procedure of weighing the solid compound, integrating maximum engineering controls and PPE.

  • Preparation :

    • Ensure a ventilated balance enclosure (VBE) or a similar containment hood is certified and functioning correctly.

    • Prepare the work surface within the VBE by lining it with plastic-backed absorbent paper.

    • Assemble all necessary items: analytical balance, spatulas, weigh boats/papers, and primary and secondary containers for the weighed material.

    • Prepare a labeled, sealable bag for hazardous waste inside the VBE.

  • Donning PPE :

    • Don inner nitrile gloves.

    • Don a disposable, solid-front gown with elastic cuffs.

    • Don a PAPR with a full hood. Ensure it is functioning correctly.

    • Don shoe covers and a hair cover.

    • Don outer nitrile gloves, pulling the cuffs over the gown sleeves and securing with tape.

  • Weighing Procedure :

    • Place the stock container of this compound inside the VBE.

    • Slowly and deliberately open the container to minimize aerosol generation.

    • Using a clean spatula, carefully transfer the desired amount of powder to a weigh boat on the analytical balance. Avoid dropping or tapping the spatula.

    • Once the target weight is achieved, securely close the stock container.

    • Carefully transfer the weighed powder into the designated receiving vessel.

    • Clean the spatula by wiping it with a solvent-dampened cloth, placing the cloth directly into the hazardous waste bag within the VBE.

  • Decontamination and Waste Management :

    • Wipe down the exterior of the stock container and the receiving vessel with a deactivating solution or appropriate solvent before removing them from the VBE.

    • Place all disposable items (weigh boats, contaminated wipes) into the designated hazardous waste bag inside the VBE. Seal the bag.

    • Wipe down the interior surfaces of the VBE according to your laboratory's SOP.

  • Doffing PPE :

    • Remove the tape from your gloves.

    • Remove the outer, contaminated gloves and dispose of them in a hazardous waste container.

    • Remove the disposable gown and shoe covers, turning them inward, and dispose of them.

    • Exit the immediate work area.

    • Remove the PAPR hood according to manufacturer instructions.

    • Remove the inner gloves and dispose of them.

    • Wash hands and forearms thoroughly with soap and water.

Disposal Plan: A Cradle-to-Grave Responsibility

All materials that have come into contact with this compound must be treated as hazardous chemical waste.

  • Contaminated Solids : This includes excess compound, used weigh papers, contaminated wipes, and all used PPE (gloves, gowns, shoe covers, etc.). These items must be collected in clearly labeled, puncture-resistant hazardous waste containers[13].

  • Contaminated Liquids : Unused solutions or solvent rinses should be collected in a designated, labeled hazardous waste container. Do not pour any solutions containing this compound down the drain[6].

  • Disposal Vendor : All waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations[6][13]. Never mix pharmaceutical waste with general trash or other waste streams[14].

References

  • CRITICAL CONSIDERATIONS FOR THE SAFE AND COMPLIANT MANUFACTURE OF HIGHLY POTENT DRUGS. Altasciences. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. [Link]

  • Choosing the Right Respirator: Understanding OSHA Guidelines. (2024). OHD. [Link]

  • Glove Selection Guide. The University of British Columbia. [Link]

  • Safety first: Considerations when formulating high potency compounds. (2023). Siegfried Holding AG. [Link]

  • Respirator Selection Guide for the Healthcare Industry. Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. [Link]

  • Best Practices For Handling Potent APIs. (2015). Outsourced Pharma. [Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific. [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. [Link]

  • 1910.134 - Respiratory protection. Occupational Safety and Health Administration. [Link]

  • NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. [Link]

  • OSHA Glove Selection Chart. University of California, Berkeley, Environmental Health and Safety. [Link]

  • NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. [Link]

  • Considerations for setting occupational exposure limits for novel pharmaceutical modalities. (2020). National Center for Biotechnology Information. [Link]

  • Managing Risks with Potent Pharmaceutical Products. Pharmaceutical Inspection Co-operation Scheme (PIC/S). [Link]

  • Safe Disposal of Infectious Laboratory Waste. National Center for Biotechnology Information. [Link]

  • The rules on HPAPI containment in high potent manufacturing. (2025). Pharmaceutical Technology. [Link]

  • Handling HPAPIs. Pharmaceutical Technology. [Link]

  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]

  • Pharmaceutical industry best practice. 3M. [Link]

  • Decontamination of laboratory areas. World Health Organization. [Link]

  • eTool: Respiratory Protection - Respirator Selection. Occupational Safety and Health Administration. [Link]

  • Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety. [Link]

  • NIOSH Releases Updated List of Hazardous Drugs in Healthcare Settings. (2025). American Industrial Hygiene Association. [Link]

  • Correct Disposal of Biohazard Waste in Clinical Laboratories. Lab Manager. [Link]

  • How to Safely Dispose of Laboratory Waste? (2024). Stericycle. [Link]

  • FACT Sheet - Glove Selection. Regulations.gov. [Link]

  • Chemical Glove Selection Guide. Global Industrial. [Link]

  • Dole VA NIOSH List. (2021). U.S. Department of Veterans Affairs. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.